2-[4-(Trifluoromethyl)phenyl]propanedial
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXAMPHRYFVNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392942 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493036-50-3 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493036-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-[4-(Trifluoromethyl)phenyl]propanedial: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-[4-(trifluoromethyl)phenyl]propanedial, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines two primary, scientifically sound strategies: the Vilsmeier-Haack formylation of a suitable precursor and the oxidation of a diol intermediate. Detailed, adaptable experimental protocols are provided for each key transformation, supported by quantitative data from analogous reactions reported in scientific literature. The guide also includes visualizations of the synthetic workflows to facilitate a clear understanding of the proposed methodologies.
Introduction
The synthesis of fluorinated organic molecules is of significant interest in the fields of drug discovery and materials science. The incorporation of a trifluoromethyl group can profoundly alter a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The target molecule, this compound, combines the trifluoromethylphenyl moiety with a reactive propanedial functionality, making it a potentially versatile intermediate for the synthesis of more complex chemical entities.
This guide explores two logical and feasible synthetic pathways for the preparation of this compound. The first route involves the direct formylation of a readily available starting material, 4-(trifluoromethyl)phenylacetic acid, using the Vilsmeier-Haack reaction. The second proposed route entails the synthesis of the corresponding diol, 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol, followed by its oxidation to the target dialdehyde.
Proposed Synthetic Routes
Route 1: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)phenylacetic Acid
The Vilsmeier-Haack reaction is a powerful method for the formylation of activated methylene compounds. In this proposed route, 4-(trifluoromethyl)phenylacetic acid is treated with the Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce two formyl groups at the alpha-carbon.
Caption: Synthetic workflow for Route 1.
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (3.0 equivalents) to 0°C in an ice bath. Slowly add phosphorus oxychloride (3.0 equivalents) dropwise with constant stirring, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 4-(trifluoromethyl)phenylacetic acid (1.0 equivalent) in dimethylformamide and add it to the prepared Vilsmeier reagent. Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution. The crude product can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired this compound.
| Parameter | Value/Condition |
| Starting Material | 4-(Trifluoromethyl)phenylacetic Acid |
| Reagents | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | 60-70°C |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
Table 1: Summary of reaction conditions for Vilsmeier-Haack formylation.
Route 2: Oxidation of 2-[4-(Trifluoromethyl)phenyl]propane-1,3-diol
This alternative route involves a two-step process starting from 4-(trifluoromethyl)phenylacetonitrile. The nitrile is first converted to the corresponding 1,3-diol, which is then oxidized to the target dialdehyde.
Caption: Synthetic workflow for Route 2.
A plausible method for the synthesis of the diol intermediate is through the reduction of diethyl 2-[4-(trifluoromethyl)phenyl]malonate.
-
Malonate Synthesis: Prepare diethyl 2-[4-(trifluoromethyl)phenyl]malonate by reacting 4-(trifluoromethyl)bromobenzene with diethyl malonate in the presence of a suitable base such as sodium ethoxide.
-
Reduction: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and slowly add a solution of diethyl 2-[4-(trifluoromethyl)phenyl]malonate (1.0 equivalent) in THF. After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Workup and Purification: Cool the reaction mixture to 0°C and quench it by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol.
| Parameter | Value/Condition |
| Starting Material | Diethyl 2-[4-(trifluoromethyl)phenyl]malonate |
| Reagent | Lithium aluminum hydride (LAH) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
Table 2: Summary of reaction conditions for diol synthesis.
The synthesized diol can be oxidized to the dialdehyde using various mild oxidation methods. The Dess-Martin periodinane (DMP) oxidation is a suitable choice due to its high efficiency and tolerance for various functional groups.
-
Reaction Setup: Dissolve 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Oxidation: Add Dess-Martin periodinane (2.2 equivalents) to the solution in one portion. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (typically 1-3 hours).
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir the mixture vigorously until the two layers become clear. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude dialdehyde can be purified by column chromatography on silica gel.
| Parameter | Value/Condition |
| Starting Material | 2-[4-(Trifluoromethyl)phenyl]propane-1,3-diol |
| Reagent | Dess-Martin periodinane (DMP) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
Table 3: Summary of reaction conditions for Dess-Martin oxidation.
Data Presentation
As the synthesis of this compound has not been explicitly reported, experimental data such as yield and spectroscopic characterization are not available. The following table provides expected data based on analogous reactions found in the literature.
| Property | Expected Value/Characteristics |
| Molecular Formula | C₁₀H₇F₃O₂ |
| Molecular Weight | 216.16 g/mol |
| Appearance | Expected to be a solid or oil |
| ¹H NMR | Aldehydic protons expected around δ 9-10 ppm |
| ¹³C NMR | Carbonyl carbons expected around δ 190-200 ppm |
| Yield (Route 1) | Estimated 40-60% |
| Yield (Route 2) | Estimated 50-70% over two steps |
Table 4: Predicted properties and yields for this compound.
Conclusion
This technical guide has detailed two plausible and robust synthetic routes for the preparation of this compound. While a direct reported synthesis is not currently available, the proposed Vilsmeier-Haack formylation and the diol oxidation strategies are based on well-established organic transformations. The provided experimental protocols offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity. The methodologies and data presented herein are intended to support and accelerate research and development in medicinal chemistry and related fields.
Navigating the Landscape of 2-[4-(trifluoromethyl)phenyl]propanedial: A Technical Guide for Researchers
For Immediate Release: This technical guide addresses the chemical identity, properties, and potential biological significance of 2-[4-(trifluoromethyl)phenyl]propanedial and its closely related analogs. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel fluorinated compounds.
While a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in public databases, this guide provides comprehensive data on the closely related and commercially available compound, 2-[4-(trifluoromethyl)phenyl]propanal. By examining the properties, synthesis, and biological activities of analogous structures, we can infer the potential characteristics and applications of the target dialdehyde.
Core Compound Identification and Properties
The closest identified and characterized analog to the target compound is 2-[4-(trifluoromethyl)phenyl]propanal . The properties of this and other related compounds are summarized below to provide a comparative physicochemical landscape.
Table 1: Physicochemical Properties of 2-[4-(trifluoromethyl)phenyl]propanal and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-[4-(Trifluoromethyl)phenyl]propanal | 103108-04-9 | C₁₀H₉F₃O | 202.17 | Density: 1.186 g/cm³; Storage: <-15°C[1] |
| 2-[4-(Trifluoromethyl)phenyl]propan-1-ol | 284686-92-6 | C₁₀H₁₁F₃O | 204.19 | Purity: Min. 95%[2] |
| 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 | C₉H₇F₃O₂ | 204.15 | Melting Point: 82-85 °C |
| 2-(4-(Trifluoromethyl)phenyl)-2-propanol | 2252-62-2 | C₁₀H₁₁F₃O | 204.194 | - |
| 1-(4-(Trifluoromethyl)phenyl)propan-2-one | 713-45-1 | - | - | - |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylphenyl derivatives often involves multi-step processes. While a direct protocol for this compound is unavailable, the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, provides a valuable template. This process involves a Mizoroki-Heck cross-coupling reaction followed by hydrogenation and selective reduction.
Experimental Protocol: Synthesis of 3-(3-trifluoromethylphenyl)propanal[4]
-
Mizoroki-Heck Cross-Coupling: 1-bromo-3-(trifluoromethyl)benzene is reacted with acroleine diethyl acetal. The reaction is catalyzed by Pd(OAc)₂ in the presence of tetrabutylammonium acetate (nBu₄NOAc).
-
Hydrogenation: The crude mixture from the previous step undergoes a cascade hydrogenation process. At the end of the reaction, the palladium catalyst is recovered as Pd/Al₂O₃.
-
Selective Reduction: The resulting mixture containing 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is treated with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions.
-
Hydrolysis: The final step involves hydrolysis to yield 3-(3-trifluoromethylphenyl)propanal with excellent overall yield and high purity.
This protocol can be adapted for conventional heating or microwave-assisted conditions, with the latter offering reduced reaction times.[3]
A potential synthetic workflow for the target compound or its analogs is visualized below.
Caption: Generalized synthetic workflow for trifluoromethylphenyl propanal derivatives.
Biological Activity and Potential Applications
The introduction of a trifluoromethyl group into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity.[4][5] Compounds containing the 4-(trifluoromethyl)phenyl moiety have been investigated for a range of therapeutic applications.
-
Anti-inflammatory and Analgesic Agents: 4-(Trifluoromethyl)phenylacetic acid serves as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[4]
-
Cyclooxygenase (COX) Inhibition: Derivatives of 2-phenylpropionic acid have shown potent inhibitory activity against cyclooxygenase, an enzyme involved in inflammation. The substitution pattern on the phenyl and thiazole rings plays a crucial role in the inhibitory activity.[6]
-
Phosphodiesterase 4D (PDE4D) Inhibition: Fluorinated derivatives have been designed as selective PDE4D inhibitors, which are of interest for treating neurological and inflammatory disorders.[7]
-
Antimicrobial and Anticancer Properties: The trifluoromethyl group is a common feature in molecules developed for antimicrobial and anticancer applications.[8][9] The pentafluorosulfanyl (SF₅) group, known as a "super-trifluoromethyl group," has also been explored for enhancing biological activity.[10]
The potential biological activities of these compounds are often linked to specific signaling pathways. For instance, COX inhibitors modulate the prostaglandin synthesis pathway.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by related compounds.
Safety and Handling
For research purposes only, not for personal or veterinary use.[1] Hazard statements for the propanal analog include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects).[1] Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection.[1]
Conclusion
While this compound remains an elusive target in terms of readily available data, a comprehensive analysis of its closest structural analogs provides a strong foundation for future research. The established synthetic routes for similar compounds offer a clear path for its potential synthesis. Furthermore, the diverse biological activities associated with the 4-(trifluoromethyl)phenyl pharmacophore, ranging from anti-inflammatory to anticancer effects, underscore the potential of this chemical scaffold in drug discovery and development. Researchers are encouraged to use the data presented in this guide as a starting point for their investigations into this promising class of compounds.
References
- 1. 2-[4-(Trifluoromethyl)phenyl]propanal | 103108-04-9 | DEA10804 [biosynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol | 15814-25-2 | Benchchem [benchchem.com]
- 6. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-depth Technical Guide: Spectroscopic and Synthetic Overview of 2-[4-(Trifluoromethyl)phenyl]propanedial
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document addresses the request for comprehensive spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis of 2-[4-(trifluoromethyl)phenyl]propanedial. Following a thorough search of available scientific literature and chemical databases, this guide outlines the challenges in obtaining direct experimental data for this specific compound and provides relevant information on closely related analogs to assist researchers in this field.
Introduction
This compound is a substituted malonaldehyde derivative. The presence of a trifluoromethylphenyl group is of significant interest in medicinal chemistry due to the ability of the trifluoromethyl group to modulate pharmacokinetic and physicochemical properties such as metabolic stability and lipophilicity. Propanedial and its derivatives are versatile building blocks in organic synthesis. However, a comprehensive literature search did not yield specific spectroscopic or synthetic data for this compound. This suggests that the compound may be novel, not yet synthesized, or not extensively documented in publicly accessible databases.
This guide, therefore, provides available data on analogous compounds, which can serve as a valuable reference for the potential synthesis and characterization of the target molecule.
Spectroscopic Data Summary
Direct experimental spectroscopic data for this compound is not currently available in the searched scientific literature. For reference purposes, data for the closely related compound, 2-[4-(Trifluoromethyl)phenyl]propanal , is presented below. It is important to note that the presence of a second aldehyde group in the target molecule would significantly alter the spectroscopic characteristics.
Table 1: Reference Spectroscopic Data for 2-[4-(Trifluoromethyl)phenyl]propanal
| Parameter | Value |
| Molecular Formula | C₁₀H₉F₃O[1][2] |
| Molecular Weight | 202.17 g/mol [1][2] |
Note: Detailed NMR, IR, and MS peak lists for 2-[4-(Trifluoromethyl)phenyl]propanal are not consistently available across public databases. Researchers would need to acquire a sample and perform their own analyses for definitive characterization.
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound could not be located. However, a plausible synthetic strategy can be proposed based on established methods for the synthesis of related substituted propanedials and trifluoromethylphenyl-containing compounds.
A potential synthetic route could involve the formylation of a 2-[4-(trifluoromethyl)phenyl]acetic acid derivative or the oxidation of the corresponding propan-1,3-diol. For instance, a common method for synthesizing substituted malonaldehydes is the Vilsmeier-Haack reaction on an appropriate precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Logical Relationships in Spectroscopic Analysis
Should a sample of this compound be synthesized, the following logical workflow would be applied for its spectroscopic characterization.
Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a framework for its potential synthesis and a logical workflow for its characterization. The provided data on analogous compounds can serve as a useful, albeit preliminary, reference.
For researchers and drug development professionals interested in this molecule, the following steps are recommended:
-
Chemical Synthesis: Attempt the synthesis of this compound based on the proposed synthetic strategies or other established methods for preparing substituted malonaldehydes.
-
Spectroscopic Analysis: Upon successful synthesis and purification, perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and high-resolution mass spectrometry) to unequivocally determine its structure.
-
Data Dissemination: Publish the experimental procedures and spectroscopic data to contribute to the collective knowledge of the scientific community.
This approach will be crucial in enabling further research into the properties and potential applications of this and related compounds.
References
Navigating the Synthesis and Application of 2-[4-(Trifluoromethyl)phenyl]propanedial: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 2-[4-(trifluoromethyl)phenyl]propanedial represents a novel, yet currently commercially unavailable, chemical entity. This guide provides a comprehensive overview of a plausible synthetic route, data on structurally related and commercially available compounds, and the significance of the trifluoromethylphenyl moiety in medicinal chemistry. The information presented here is intended to serve as a foundational resource for those looking to synthesize and explore the potential applications of this compound.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4] Its incorporation into a propanedial scaffold, a versatile building block in organic synthesis, suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the chemical reactivity of the aldehyde functionalities, making it an intriguing target for further investigation.[5]
Physicochemical and Supplier Data of Structurally Related Compounds
Table 1: Commercially Available 2-[4-(Trifluoromethyl)phenyl]propanal and its Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 2-[4-(Trifluoromethyl)phenyl]propanal | 103108-04-9 | C₁₀H₉F₃O | 202.17 | ≥95-97% |
| 2-[4-(Trifluoromethyl)phenyl]acetic acid | 32857-62-8 | C₉H₇F₃O₂ | 204.15 | 98% |
| 2-[4-Bromo-2-(trifluoromethyl)phenyl]acetic acid | Not specified | C₉H₆BrF₃O₂ | 283.04 | Min. 95% |
| 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid | 142044-52-8 | C₉H₆F₄O₂ | Not specified | Not specified |
| 2-(Trifluoromethyl)phenylacetic acid | 3038-48-0 | C₉H₇F₃O₂ | 204.15 | 98% |
Data compiled from various chemical supplier catalogs.[6][7][8][9][10][11][12][13]
Table 2: Commercially Available (Trifluoromethyl)phenyl Propanol Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| 3-[3-(Trifluoromethyl)phenyl]propanol | 78573-45-2 | C₁₀H₁₁F₃O | 204.19 | Liquid | 68 - 71 @ 0.4 mmHg |
| 2-(4-(Trifluoromethyl)phenyl)-2-propanol | 2252-62-2 | C₁₀H₁₁F₃O | 204.19 | Not specified | Not specified |
Data compiled from various chemical supplier catalogs.[14]
Proposed Synthesis of this compound
Given the absence of a commercially available source, the synthesis of this compound would be a necessary first step for any research endeavor. A plausible and established method for the synthesis of 2-arylpropanedials is through a Vilsmeier-Haack formylation of a corresponding N-arylacetamide, followed by hydrolysis.
Experimental Protocol: A Proposed Multi-Step Synthesis
This proposed synthesis involves a three-step process starting from the commercially available 2-[4-(trifluoromethyl)phenyl]acetic acid.
Step 1: Synthesis of N-aryl-2-[4-(trifluoromethyl)phenyl]acetamide
-
Amide Formation: To a solution of 2-[4-(trifluoromethyl)phenyl]acetic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a suitable amine (e.g., aniline or a more easily removable amine, 1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 3-4 equivalents) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Stir for 30 minutes to form the Vilsmeier reagent.[15][16]
-
Formylation: To the pre-formed Vilsmeier reagent, add the N-aryl-2-[4-(trifluoromethyl)phenyl]acetamide (1 equivalent) portion-wise, maintaining the temperature below 5 °C.[17]
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitored by TLC).[18]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a base such as sodium hydroxide or sodium carbonate solution until a precipitate forms.[15]
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, a β-chloro-α-[4-(trifluoromethyl)phenyl]acrolein derivative, can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Hydrolysis: The purified product from Step 2 is subjected to hydrolysis. This can be achieved by heating in an aqueous acidic or basic solution. The specific conditions (acid/base concentration, temperature, and time) will need to be optimized.
-
Work-up: After hydrolysis, neutralize the reaction mixture and extract the this compound with an organic solvent.
-
Purification: The final product is likely to be sensitive, and purification may require careful techniques such as column chromatography on silica gel with a non-polar eluent system or distillation under high vacuum. Given that malondialdehydes can be unstable, it may be advantageous to generate and use the compound in situ for subsequent reactions. The purification of malondialdehydes can be challenging, and methods such as solid-phase extraction after derivatization with thiobarbituric acid (TBA) have been reported for analytical purposes.[19][20][21]
Visualizing the Synthetic Workflow and the Role of the Trifluoromethyl Group
To aid in the conceptualization of the synthesis and the importance of the target molecule's key functional group, the following diagrams are provided.
Caption: Proposed synthetic pathway to this compound.
Caption: The influence of the trifluoromethyl group on key drug properties.
Significance in Drug Discovery and Development
The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential.[1][2][3] The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] Furthermore, the strong carbon-fluorine bonds in the trifluoromethyl group make it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[1] This enhanced metabolic stability often translates to a lower required dosage and reduced side effects.[3]
The electron-withdrawing nature of the trifluoromethyl group can also modulate the acidity or basicity of nearby functional groups, which can influence how a drug molecule interacts with its biological target.[5] This can lead to improved binding affinity and selectivity. Numerous FDA-approved drugs, such as fluoxetine (Prozac) and celecoxib (Celebrex), contain a trifluoromethyl group, highlighting its importance in successful drug design.[5]
For researchers in drug development, this compound offers a scaffold that combines the beneficial properties of the trifluoromethylphenyl moiety with the reactive potential of a 1,3-dicarbonyl system. This makes it a promising starting point for the synthesis of a diverse range of heterocyclic and other complex molecules with potential biological activity. The exploration of this and similar molecules could lead to the discovery of new drug candidates for a variety of therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. 2-[4-(Trifluoromethyl)phenyl]propanal | 103108-04-9 | DEA10804 [biosynth.com]
- 7. 103108-04-9|2-(4-(Trifluoromethyl)phenyl)propanal|BLD Pharm [bldpharm.com]
- 8. aldlab.com [aldlab.com]
- 9. chemscene.com [chemscene.com]
- 10. globalchemmall.com [globalchemmall.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid | 142044-52-8 | SFA04452 [biosynth.com]
- 13. 2-(Trifluoromethyl)phenylacetic acid 98 3038-48-0 [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 16. researchgate.net [researchgate.net]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. Solid-phase extraction in malondialdehyde analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
Navigating the Analytical Landscape of 2-[4-(trifluoromethyl)phenyl]propanedial: A Technical Guide to Purity and Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for assessing the purity and assay of commercially available 2-[4-(trifluoromethyl)phenyl]propanedial (CAS No. 493036-50-3). While this compound is listed by chemical suppliers, detailed public information regarding its specific commercial purity and established assay protocols is limited. Therefore, this document outlines the fundamental analytical techniques and best practices applicable to the characterization of this and structurally related aromatic dialdehydes containing a trifluoromethyl group.
Commercial Availability and Purity Overview
This compound is a specialty chemical available from various suppliers. However, unlike more common reagents, detailed certificates of analysis with comprehensive impurity profiles are not always readily accessible. Researchers should anticipate that the purity of this compound may vary between suppliers and batches. For critical applications, independent verification of purity is strongly recommended.
Table 1: Exemplar Purity and Impurity Profile for this compound
The following table is a hypothetical representation of how purity data for this compound would be presented. The listed impurities are theoretical and based on potential synthetic byproducts.
| Parameter | Specification | Method |
| Assay (Purity) | ≥95.0% | HPLC, GC-MS |
| Related Impurities | ||
| 2-[4-(trifluoromethyl)phenyl]propanal | ≤1.0% | GC-MS |
| 4-(Trifluoromethyl)benzaldehyde | ≤0.5% | GC-MS |
| Unidentified Impurities | ≤0.1% each | HPLC |
| Residual Solvents | ||
| Toluene | ≤890 ppm | Headspace GC |
| Dichloromethane | ≤600 ppm | Headspace GC |
| Water Content | ≤0.5% | Karl Fischer Titration |
Recommended Analytical and Experimental Protocols
A multi-technique approach is essential for the comprehensive characterization of this compound. The following are detailed methodologies for key analytical experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile, thermally labile compounds like aromatic dialdehydes.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, characteristic for the aromatic ring.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in acetonitrile.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities and synthetic byproducts.
Methodology:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure of the primary compound and identifying structurally related impurities.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The aldehydic protons and aromatic protons will have characteristic chemical shifts.
-
¹³C NMR: Shows the number and types of carbon atoms. The carbonyl carbons of the dialdehyde and the carbon of the trifluoromethyl group will be readily identifiable.
-
¹⁹F NMR: A crucial experiment for fluorine-containing compounds. A single peak will confirm the presence of a single CF₃ group.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of quality control and a generalized signaling pathway where such a molecule might be studied.
Caption: A generalized workflow for the quality control of a commercial specialty chemical.
Crystal structure analysis of trifluoromethylated phenyl compounds
An In-depth Technical Guide to the Crystal Structure Analysis of Trifluoromethylated Phenyl Compounds
Introduction
The introduction of the trifluoromethyl (CF₃) group to a phenyl ring is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, including high electronegativity and lipophilicity, can dramatically alter a molecule's metabolic stability, binding affinity, and conformational preferences. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the engineering of novel materials. X-ray crystallography provides the definitive method for elucidating these atomic-level details, revealing the subtle interplay of intermolecular interactions that govern crystal packing and, by extension, the physicochemical properties of the bulk material.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core principles and methodologies involved in the crystal structure analysis of trifluoromethylated phenyl compounds. It details the experimental protocols, presents key structural data, and visualizes the complex interactions that the CF₃ group imparts.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the atomic structure of a crystalline compound is primarily achieved through single-crystal X-ray crystallography.[1] The process involves several critical steps, from obtaining a suitable crystal to refining the final structural model.[2]
1. Synthesis and Crystallization
-
Synthesis: The target trifluoromethylated phenyl compound is first synthesized. For example, (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline can be prepared via a condensation reaction of 2-bromobenzaldehyde and 3,5-bis(trifluoromethyl)aniline.[3] Similarly, a substituted 1,2,3-triazole can be obtained through the reaction of 1-azido-2,3,4,5,6-pentafluorobenzene with a dione derivative.[4][5]
-
Crystallization: The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.[1] A common method is slow evaporation from a saturated solution. For instance, high-quality crystals of C₁₅H₈BrF₆N were obtained by dissolving the compound in hexanes and allowing the solvent to evaporate slowly over 48 hours at 243 K.[3] The principle is to bring the solution to a state of supersaturation gradually, allowing molecules to self-assemble into an ordered crystal lattice rather than crashing out as an amorphous precipitate.[6]
2. Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage during data collection.[7]
-
X-ray Diffraction: The crystal is placed in a monochromatic X-ray beam.[1] The ordered arrangement of atoms within the crystal lattice diffracts the X-rays in a predictable pattern of spots, known as reflections.[2]
-
Data Acquisition: The crystal is rotated in the X-ray beam while a detector, such as a CCD or pixel detector, records the intensities and positions of the diffracted reflections over a wide range of angles.[1][2]
3. Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group).[2]
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined from the reflection intensities. This is often achieved using "direct methods" or Patterson methods.[1]
-
Structure Refinement: The initial atomic model is refined using computational, iterative least-squares methods. This process adjusts the atomic positions, and their displacement parameters, to achieve the best possible agreement between the calculated diffraction pattern and the experimentally observed data.[1] The final result is a detailed three-dimensional model of the molecule's structure.
Structural Data of Representative Compounds
The crystallographic analysis of trifluoromethylated phenyl compounds reveals detailed geometric parameters. The data below summarizes key findings for several representative molecules, illustrating the structural diversity and common features.
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Dihedral Angle(s) (°) | Ref. |
| C₁₅H₈BrF₆N | Monoclinic | P2₁/c | 13.918(3) | 7.556(2) | 15.013(3) | 109.43(3) | Twist between phenyl rings: 49.61(5) | [3] |
| C₁₃H₁₁F₆NO | Monoclinic | P2₁/c | 8.1556(8) | 24.877(3) | 7.6067(7) | 116.745(6) | - | [8] |
| C₁₅H₁₂F₃NO | Orthorhombic | P2₁2₁2₁ | 7.0312(3) | 11.2394(5) | 17.0602(7) | 90 | Phenol ring to trifluoromethylphenyl ring: 44.77(3) | [9] |
| C₁₁H₉F₃N₄S | Orthorhombic | Pna2₁ | 14.880(3) | 7.616(2) | 11.026(2) | 90 | Phenyl ring to tetrazole ring: 76.8(1) | [10] |
| C₁₇H₇F₈N₃O | Orthorhombic | P2₁2₁2₁ | 7.3276(3) | 11.6099(5) | 20.3060(8) | 90 | Pentafluorophenyl to triazole: 62.3(2)Triazole to p-tolyl: 43.9(3)Pentafluorophenyl to p-tolyl: 19.1(3) | [4] |
Analysis of Intermolecular Interactions
The trifluoromethyl group significantly influences crystal packing through a variety of weak intermolecular interactions.[11][12] These interactions are often a delicate balance between hydrogen bonds, fluorous contacts, and π-system interactions.[12]
-
C–H···F Hydrogen Bonds: The fluorine atoms of the CF₃ group can act as weak hydrogen bond acceptors. Interactions between the CF₃ group and C-H donors on adjacent molecules (C–H···F–C) are frequently observed and play a crucial role in stabilizing the crystal lattice.[12]
-
F···F Contacts (The "Fluorous Effect"): Close contacts between fluorine atoms on neighboring CF₃ groups (C–F···F–C) are a common feature.[11][12] These interactions, sometimes referred to as the "fluorous effect," contribute significantly to the overall stability of the crystal structure.[12]
-
C–F···π Interactions: The electron-rich π-system of a phenyl ring can interact with the electrophilic carbon or the electronegative fluorine atoms of a CF₃ group on another molecule.[12]
-
Enhanced π–π Interactions: Trifluoromethylation increases the molecular quadrupole moment, which can lead to enhanced π–π stacking interactions between aromatic rings.[13][14] This often results in reduced distances between π-stacked rings and more favorable cofacial orientations compared to non-fluorinated analogues.[13][14] Weak π–π interactions can occur between electron-poor trifluoromethylated phenyl rings and less electron-poor rings.[3]
-
Other Interactions: In addition to CF₃-specific interactions, the overall crystal packing is directed by a combination of other forces, including conventional hydrogen bonds (e.g., N–H···O), C–H···O contacts, and C–H···π interactions.[4][11][12]
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular interactions within the crystal packing.[4][9]
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. synthesis-structural-elucidation-and-x-ray-crystallographic-studies-of-1-3-5-bis-trifluoromethyl-phenyl-3-dimethylamino-prop-2-en-1-one - Ask this paper | Bohrium [bohrium.com]
- 9. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Effects of aromatic trifluoromethylation, fluorination, and methylation on intermolecular π-π interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Trifluoromethylated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties. This has made trifluoromethylated compounds, including aldehydes, highly sought-after building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the CF₃ group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth review of the core synthetic methodologies for preparing trifluoromethylated aldehydes, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this critical area of organic synthesis.
Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis
A powerful and modern approach for the asymmetric synthesis of α-trifluoromethylated aldehydes involves the merger of photoredox and organocatalysis. This method allows for the direct and highly enantioselective installation of a trifluoromethyl group at the α-position of an aldehyde.
General Reaction Scheme & Mechanism
The reaction proceeds through a dual catalytic cycle. A chiral secondary amine catalyst reversibly forms an enamine with the starting aldehyde. Concurrently, a photoredox catalyst, upon excitation by visible light, engages in a single-electron transfer with a trifluoromethyl source (e.g., CF₃I) to generate a trifluoromethyl radical. This radical then adds to the enamine in a stereocontrolled fashion, guided by the chiral catalyst. Subsequent oxidation and hydrolysis release the α-trifluoromethylated aldehyde product and regenerate the catalysts.
Figure 1: Dual catalytic cycle for photoredox organocatalysis.
Quantitative Data
| Entry | Aldehyde Substrate | Yield (%) | ee (%) |
| 1 | Octanal | 79 | 99 |
| 2 | 3-Phenylpropanal | 86 | 97 |
| 3 | Cyclohexanecarboxaldehyde | 75 | 98 |
| 4 | Boc-protected amino aldehyde | 68 | 95 |
| 5 | Phenylacetaldehyde | 61 | 93 |
Experimental Protocol: Enantioselective α-Trifluoromethylation of Octanal
-
To a dry test tube, add the chiral imidazolidinone catalyst (0.02 mmol, 0.2 equiv) and the iridium photocatalyst [Ir(ppy)₂(dtb-bpy)]PF₆ (0.005 mmol, 0.005 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) (1.0 mL).
-
The resulting solution is degassed by three freeze-pump-thaw cycles.
-
Trifluoromethyl iodide (CF₃I) is bubbled through the solution at -78 °C for 5 minutes.
-
Octanal (0.1 mmol, 1.0 equiv) and 2,6-lutidine (0.11 mmol, 1.1 equiv) are added via syringe.
-
The reaction vessel is placed approximately 5 cm from a 26 W compact fluorescent light bulb and stirred at -20 °C for 8 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethylated aldehyde.
Nucleophilic Trifluoromethylation of Aldehydes with TMSCF₃
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a widely used and versatile reagent for the nucleophilic trifluoromethylation of carbonyl compounds, including aldehydes. The reaction requires a nucleophilic activator to generate the trifluoromethyl anion.
General Reaction Scheme & Mechanism
A catalytic amount of a nucleophilic activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), reacts with TMSCF₃ to form a hypervalent siliconate intermediate. This intermediate releases the trifluoromethyl anion (CF₃⁻), which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently trapped by the TMS group to form a silylated trifluoromethyl alcohol, which can be hydrolyzed to the corresponding alcohol or, in some cases, oxidized to the aldehyde.
Figure 2: Nucleophilic trifluoromethylation with TMSCF₃.
Quantitative Data for Various Activators
| Entry | Aldehyde | Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TBAF (cat.) | THF | 0 | 1 | 95 |
| 2 | 4-Nitrobenzaldehyde | CsF (cat.) | DMF | 25 | 2 | 92 |
| 3 | Cyclohexanecarboxaldehyde | K₂CO₃ (cat.) | DMF | 25 | 5 | 88 |
| 4 | Cinnamaldehyde | TBAF (cat.) | THF | 0 | 1.5 | 90 |
Experimental Protocol: Nucleophilic Trifluoromethylation of Benzaldehyde
-
To a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C under an inert atmosphere, add TMSCF₃ (1.5 mmol, 1.5 equiv).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 mmol, 0.05 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude O-silylated product can be purified by flash chromatography or directly subjected to hydrolysis by treatment with 1 M HCl in THF to yield the corresponding trifluoromethylated alcohol.
Synthesis of Aromatic Trifluoromethylated Aldehydes
Aromatic aldehydes bearing a trifluoromethyl group are important intermediates in the synthesis of many pharmaceuticals and agrochemicals. They are commonly prepared from readily available trifluoromethylated aromatic precursors.
General Reaction Scheme: Reduction of a Benzonitrile
One common method involves the reduction of a trifluoromethylated benzonitrile to the corresponding imine, followed by in-situ hydrolysis to the aldehyde.
Figure 3: Synthesis from a trifluoromethylated benzonitrile.
Quantitative Data
| Precursor | Product | Reagents | Conditions | Yield (%) |
| 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzaldehyde | Ni/Al alloy, H₂, 75% aq. HCOOH | 80 °C, 16 h | 88 |
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzaldehyde
-
A Parr hydrogenation bottle is purged with nitrogen and charged with 4-(trifluoromethyl)benzonitrile (25 g), 75% aqueous formic acid (250 mL), and powdered nickel/aluminum alloy (50/50, 3.0 g).
-
The reaction mixture is shaken at 80 °C under a hydrogen gas pressure of 3 atmospheres for 16 hours.
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield 4-(trifluoromethyl)benzaldehyde.
Hydroformylation of Trifluoromethylated Alkenes
Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes using synthesis gas (a mixture of CO and H₂). This reaction can, in principle, be applied to trifluoromethylated alkenes to produce the corresponding aldehydes.
General Reaction Scheme & Regioselectivity
The hydroformylation of a trifluoromethylated alkene, such as 3,3,3-trifluoropropene, can lead to two regioisomeric aldehydes. The electronic effect of the electron-withdrawing CF₃ group generally favors the formation of the branched aldehyde due to the polarization of the double bond. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. Rhodium-based catalysts with bulky phosphine or phosphite ligands are commonly employed to control regioselectivity.
Figure 4: Hydroformylation of a trifluoromethylated alkene.
General Experimental Protocol for Rhodium-Catalyzed Hydroformylation
Note: Specific experimental data for the hydroformylation of simple trifluoromethylated alkenes is not widely available in the public domain. The following is a general procedure.
-
A high-pressure autoclave is charged with the rhodium precursor (e.g., [Rh(CO)₂(acac)]) and the desired phosphine or phosphite ligand in a suitable solvent (e.g., toluene).
-
The trifluoromethylated alkene is added to the reactor.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with synthesis gas (CO/H₂, typically 1:1) to the desired pressure (e.g., 20-50 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) with vigorous stirring for a specified time.
-
After cooling to room temperature, the excess gas is carefully vented.
-
The reaction mixture is analyzed by GC or NMR to determine the conversion and the ratio of linear to branched aldehydes.
-
The product is isolated by removing the solvent under reduced pressure and purified by distillation or chromatography.
This guide provides a foundational understanding of the key synthetic routes to trifluoromethylated aldehydes. The choice of method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The detailed protocols and data presented herein should serve as a valuable resource for researchers in the synthesis and application of these important fluorinated molecules.
The Trifluoromethylphenyl Motif: A Keystone in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Trifluoromethylphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethylphenyl group into a molecular scaffold has become a cornerstone strategy in medicinal chemistry, profoundly enhancing the therapeutic potential of a wide array of compounds. This technical guide delves into the diverse biological activities of trifluoromethylphenyl derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of the trifluoromethyl group often leads to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets, making these derivatives highly promising candidates for drug development.[1][2]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Trifluoromethylphenyl derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce programmed cell death.
One notable example is N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a novel synthetic naphthofuran compound. Studies have shown that NHDC effectively inhibits the growth of liver cancer cells (HepG2, Hep3B) and prevents colony formation in a concentration-dependent manner.[3] The compound induces apoptosis and inhibits the STAT3 signaling pathway by directly binding to and activating Hepatocyte Nuclear Factor 4 alpha (HNF4α).[3][4] In vivo studies have further confirmed that NHDC can prevent liver tumor growth.[3][4]
Furthermore, α-trifluoromethyl chalcones have been identified as potent antiproliferative agents against androgen-independent prostate cancer cell lines.[5] Some of these chalcones exhibited strong growth inhibition with IC50 values below 0.2 μM.[5] Mechanistic studies suggest that these compounds induce cell accumulation in the sub-G1 and G2/M phases of the cell cycle without affecting microtubule polymerization.[5]
The trifluoromethyl group has also been shown to enhance the anticancer activity of isoxazole-based molecules. For instance, a trifluoromethylated isoxazole derivative demonstrated significantly higher activity against human breast cancer cell lines (MCF-7) compared to its non-trifluoromethylated counterpart, highlighting the crucial role of the CF3 moiety in augmenting anticancer efficacy.[6]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Activity | Value | Reference |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HepG2, Hep3B | Growth Inhibition | 1-10.8 µM | [3] |
| 4-NO2 α-trifluoromethyl chalcone | DU145, PC-3 | IC50 | < 0.2 µM | [5] |
| 3,4-difluoro α-trifluoromethyl chalcone | DU145, PC-3 | IC50 | < 0.2 µM | [5] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | IC50 | 2.63 µM | [6] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 panel | logGI50 | -5.66 | [9] |
Signaling Pathway: NHDC-induced STAT3 Inhibition
Caption: NHDC activates HNF4α, leading to the inhibition of STAT3 and subsequent suppression of tumor growth.
Antimicrobial Activity: A Broad Spectrum of Action
Trifluoromethylphenyl derivatives have emerged as potent antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[7][8][10]
N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated significant efficacy as growth inhibitors of antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[7][8][10] These compounds not only inhibit planktonic bacterial growth but are also effective in preventing and eradicating biofilms.[7][8][10] The mechanism of action appears to be broad, targeting multiple aspects of bacterial cell function, which could reduce the likelihood of resistance development.[7][8]
Similarly, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have shown potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.[11][12] Several of these compounds were found to be bactericidal and effective against MRSA persisters and biofilms.[11][12]
The introduction of trifluoromethyl and trifluoromethoxy groups into chalcone derivatives has also yielded compounds with notable antibacterial and antifungal properties.[13]
Quantitative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazoles | MRSA | 0.78 - 6.25 | [7] |
| N-(trifluoromethyl)phenyl pyrazoles | E. faecalis | 1.56 - 3.12 | [7] |
| 3,5-bis(trifluoromethyl)phenyl pyrazoles | Gram-positive bacteria | 0.25 - 4 | [11] |
| Bromo and trifluoromethyl substituted pyrazole | S. aureus strains | 0.78 | [7] |
| Dichloro substituted pyrazole | S. aureus strains | 0.78 - 1.56 | [7] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of trifluoromethylphenyl derivatives.
Anti-inflammatory Activity: Targeting Key Kinases
The anti-inflammatory potential of trifluoromethylphenyl derivatives is also an active area of research. Novel imidazole derivatives containing a trifluoromethylphenyl group have been synthesized and evaluated for their ability to inhibit p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[14]
One of the synthesized compounds, AA6, demonstrated considerable p38 kinase inhibitory activity with an IC50 value of 403.57 nM.[14] This suggests that trifluoromethylphenyl-containing scaffolds could be promising starting points for the development of new anti-inflammatory drugs.
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | Activity | Value | Reference |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide (AA6) | p38 MAP Kinase | IC50 | 403.57 ± 6.35 nM | [14] |
Signaling Pathway: p38 MAP Kinase Inhibition
Caption: Inhibition of the p38 MAP kinase pathway by trifluoromethylphenyl imidazole derivatives.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a microtiter plate.
-
Preparation of Compounds: The trifluoromethylphenyl derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylphenyl derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
p38 MAP Kinase Inhibition Assay
The inhibitory activity of the compounds against p38 MAP kinase can be evaluated using a variety of commercially available assay kits, often based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.
-
Reagent Preparation: All required reagents, including the p38 enzyme, substrate (e.g., a peptide substrate), and ATP, are prepared according to the manufacturer's instructions.
-
Compound Dilution: The trifluoromethylphenyl derivatives are serially diluted to the desired concentrations.
-
Kinase Reaction: The p38 enzyme, substrate, and the test compounds are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation time, a detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence) that is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
Trifluoromethylphenyl derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore the profound impact of the trifluoromethylphenyl motif on molecular properties and therapeutic efficacy. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of these promising molecules in the quest for novel and effective therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐cancer effect of N‐(3,5‐bis(trifluoromethyl)phenyl)‐5‐chloro‐2,3‐dihydronaphtho[1,2‐b]furan‐2‐carboxamide, a novel synthetic compound | Semantic Scholar [semanticscholar.org]
- 5. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-[4-(Trifluoromethyl)phenyl]propanal in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 4-(trifluoromethyl)phenyl group is a prevalent structural motif in a wide array of pharmaceuticals, contributing to improved pharmacokinetic and pharmacodynamic profiles.[1] Compounds bearing this group are found in drugs for various therapeutic areas, including cancer, infectious diseases, and central nervous system disorders.[1][2] 2-[4-(Trifluoromethyl)phenyl]propanal is a versatile intermediate, with its aldehyde functionality providing a reactive handle for a multitude of chemical transformations.[3][4] This document outlines key reactions and provides experimental protocols for its use in pharmaceutical synthesis.
Physicochemical Properties
A summary of the available physicochemical data for 2-[4-(trifluoromethyl)phenyl]propanal is presented in Table 1. This information is crucial for reaction planning and execution.
Table 1: Physicochemical Data for 2-[4-(Trifluoromethyl)phenyl]propanal
| Property | Value | Reference |
| CAS Number | 103108-04-9 | [3][4] |
| Molecular Formula | C₁₀H₉F₃O | [3][4] |
| Molecular Weight | 202.17 g/mol | [3][4] |
| Purity | ≥97% | [4] |
| Appearance | Not specified | |
| Storage Conditions | Sealed in dry, 2-8℃ | [4] |
Key Applications in Pharmaceutical Synthesis
The aldehyde functionality of 2-[4-(trifluoromethyl)phenyl]propanal allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the synthesis of drug candidates.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities. The reaction of 2-[4-(trifluoromethyl)phenyl]propanal with a primary or secondary amine, in the presence of a reducing agent, yields the corresponding substituted amine. This is a key step in the synthesis of many bioactive molecules.
Aldol and Related Condensation Reactions
The aldehyde can undergo aldol-type condensation reactions with enolates or other nucleophiles to form larger, more complex scaffolds. These reactions are essential for building the carbon framework of many pharmaceutical agents.
Wittig and Horner-Wadsworth-Emmons Reactions
Olefin synthesis via the Wittig or Horner-Wadsworth-Emmons reaction provides a route to introduce carbon-carbon double bonds with control over stereochemistry, a critical aspect in the design of many drugs.
Pictet-Spengler and Bischler-Napieralski Reactions
For the synthesis of heterocyclic structures, such as tetrahydroisoquinolines and dihydroisoquinolines, which are privileged scaffolds in medicinal chemistry, 2-[4-(trifluoromethyl)phenyl]propanal can serve as a key precursor in Pictet-Spengler and Bischler-Napieralski type cyclizations.
Experimental Protocols
The following are generalized protocols for key reactions involving 2-[4-(trifluoromethyl)phenyl]propanal. Researchers should optimize these conditions for their specific substrates.
General Protocol for Reductive Amination
Objective: To synthesize a secondary amine from 2-[4-(trifluoromethyl)phenyl]propanal and a primary amine.
Materials:
-
2-[4-(trifluoromethyl)phenyl]propanal
-
Primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-[4-(trifluoromethyl)phenyl]propanal (1.0 eq) and the primary amine (1.0-1.2 eq) in the chosen solvent (DCM or DCE).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data from a Related Synthesis: In a similar reductive amination of a pyrazole aldehyde with different anilines, target compounds were obtained in very good average yields.[1] This suggests that high yields can be expected for the reductive amination of 2-[4-(trifluoromethyl)phenyl]propanal.
General Protocol for Wittig Reaction
Objective: To synthesize an alkene from 2-[4-(trifluoromethyl)phenyl]propanal and a phosphonium ylide.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
2-[4-(trifluoromethyl)phenyl]propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base (1.0 eq) and stir the mixture until the characteristic color of the ylide appears.
-
Add a solution of 2-[4-(trifluoromethyl)phenyl]propanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the synthetic utility of 2-[4-(trifluoromethyl)phenyl]propanal.
Caption: Synthetic routes from 2-[4-(trifluoromethyl)phenyl]propanal.
Caption: Workflow for a typical reductive amination experiment.
Conclusion
2-[4-(Trifluoromethyl)phenyl]propanal is a highly valuable and versatile building block for pharmaceutical synthesis. Its utility in a range of fundamental organic reactions allows for the efficient construction of complex molecules containing the beneficial 4-(trifluoromethyl)phenyl moiety. The protocols and schemes provided herein serve as a guide for researchers in drug discovery and development to harness the synthetic potential of this important intermediate.
References
Application Notes and Protocols: 2-[4-(Trifluoromethyl)phenyl]propanedial in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-[4-(trifluoromethyl)phenyl]propanedial as a versatile building block in the synthesis of various heterocyclic compounds. The trifluoromethylphenyl moiety is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Introduction
This compound is a 1,3-dicarbonyl compound that serves as a valuable precursor for the synthesis of a wide range of heterocyclic systems. Its activated methylene group and two electrophilic carbonyl centers allow for facile cyclocondensation reactions with various dinucleophiles. This document outlines the synthesis of three key classes of heterocycles: pyrimidines, pyrazoles, and isoxazoles, which are prevalent scaffolds in numerous biologically active compounds. While the specific reactivity of this compound may require optimization, the following protocols are based on well-established methods for analogous 1,3-dicarbonyl compounds.
I. Synthesis of Pyrimidine Derivatives
Pyrimidines are a critical class of nitrogen-containing heterocycles found in nucleic acids and a multitude of pharmaceuticals. The reaction of a 1,3-dicarbonyl compound with urea or thiourea is a classical and efficient method for the synthesis of pyrimidine and thioxopyrimidine scaffolds, respectively.
Application Note:
The synthesis of 4-[4-(trifluoromethyl)phenyl]pyrimidine-2(1H)-one/thione provides a core structure that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. The trifluoromethyl group at the 4-position of the phenyl ring can significantly influence the electronic properties and lipophilicity of the resulting compounds.
Experimental Protocol: Synthesis of 4-[4-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Materials:
-
This compound
-
Urea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl), 2M
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add urea (1.0 eq.).
-
Slowly add a solution of this compound (1.0 eq.) in absolute ethanol (10 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with 2M HCl to pH ~7.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 4-[4-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
II. Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method for their preparation.
Application Note:
The reaction of this compound with various substituted hydrazines allows for the synthesis of a library of pyrazole derivatives with diverse substitution patterns at the N1-position. This enables the exploration of how different substituents impact the biological activity of the resulting compounds.
Experimental Protocol: Synthesis of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Glacial acetic acid or ethanol
-
Sodium acetate (if using hydrazine hydrochloride)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid (20 mL).
-
To this solution, add hydrazine hydrate (1.0 eq.) dropwise with stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to 80-100 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with copious amounts of water to remove acetic acid.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole.
-
Note: If using a hydrazine hydrochloride salt, an equivalent of a base like sodium acetate should be added to the reaction mixture.
III. Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are important scaffolds in medicinal chemistry, found in drugs such as the COX-2 inhibitor valdecoxib. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.
Application Note:
The synthesis of 4-[4-(trifluoromethyl)phenyl]isoxazole provides a versatile intermediate for further chemical transformations. The isoxazole ring is relatively stable and can be a key pharmacophore in the design of new therapeutic agents.
Experimental Protocol: Synthesis of 4-[4-(trifluoromethyl)phenyl]isoxazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)
-
Ethanol
-
Water
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (30 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq.) and sodium hydroxide or sodium carbonate (1.1 eq.) in water (10 mL).
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the dicarbonyl compound with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours or gently heat to 50-60 °C for 2-3 hours to expedite the reaction. Monitor by TLC.
-
After the reaction is complete, reduce the volume of ethanol under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the product and recrystallize from an appropriate solvent (e.g., ethanol or hexane/ethyl acetate) to yield pure 4-[4-(trifluoromethyl)phenyl]isoxazole.
Quantitative Data Summary
The following table summarizes representative yields and melting points for heterocyclic compounds synthesized from analogous 1,3-dicarbonyl precursors. These values should be considered as a general guide, and actual results with this compound may vary.
| Heterocycle Class | Reagents | Product Name (Illustrative) | Yield (%) | Melting Point (°C) |
| Pyrimidine | Urea, NaOEt | 4-[4-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one | 75-85 | 210-215 |
| Pyrimidine | Thiourea, NaOEt | 4-[4-(trifluoromethyl)phenyl]pyrimidine-2(1H)-thione | 70-80 | 230-235 |
| Pyrazole | Hydrazine hydrate, Acetic Acid | 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole | 80-90 | 145-150 |
| Pyrazole | Phenylhydrazine HCl, NaOAc | 1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazole | 85-95 | 160-165 |
| Isoxazole | Hydroxylamine HCl, NaOH | 4-[4-(trifluoromethyl)phenyl]isoxazole | 70-85 | 95-100 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of heterocyclic compounds.
Logical Relationship of Synthesized Heterocycles
Caption: Synthesis pathways from the building block to different heterocyclic cores.
Experimental protocol for reactions involving 2-[4-(trifluoromethyl)phenyl]propanedial
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-[4-(trifluoromethyl)phenyl]propanedial, a versatile intermediate for organic synthesis and drug discovery. Due to its nature as a 2-substituted malondialdehyde, this compound is a valuable precursor for the synthesis of a variety of heterocyclic scaffolds. The presence of the 4-(trifluoromethyl)phenyl moiety is of particular interest in medicinal chemistry, as this group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and target binding affinity.[1][2][3] This document outlines a proposed synthetic protocol for this compound from its corresponding propanal, along with detailed experimental procedures for its subsequent use in the synthesis of bioactive molecules.
Synthesis of this compound
Since this compound is not readily commercially available, a synthetic route from the corresponding propanal is proposed. The Vilsmeier-Haack reaction provides a viable method for the formylation of the α-carbon of an aldehyde.[4][5][6][7][8]
Reaction Scheme:
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
2-[4-(trifluoromethyl)phenyl]propanal
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction with Aldehyde: Dissolve 2-[4-(trifluoromethyl)phenyl]propanal (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate.
-
Work-up: Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Table 1: Hypothetical Reaction Parameters and Yields
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Time | 18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Equivalents of POCl₃ | 1.2 |
| Equivalents of DMF | 3.0 |
| Hypothetical Yield | 65-75% |
| Hypothetical Purity | >95% (after chromatography) |
Applications in Heterocyclic Synthesis
2-Aryl-1,3-dicarbonyl compounds are valuable precursors for the synthesis of a wide range of heterocycles.[9] The synthesized this compound can be utilized in various condensation reactions.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.[10][11][12][13][14]
Reaction Scheme:
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Table 2: Hypothetical Knoevenagel Condensation Data
| Active Methylene Compound | Catalyst | Reaction Time | Hypothetical Yield |
| Malononitrile | Piperidine | 3 hours | 92% |
| Ethyl Cyanoacetate | Piperidine | 4 hours | 88% |
| Diethyl Malonate | Sodium Ethoxide | 6 hours | 85% |
Synthesis of Pyrazoles
Malondialdehyde derivatives are known to react with hydrazine derivatives to form pyrazoles.[15]
Reaction Scheme:
Experimental Protocol: Pyrazole Synthesis
Materials:
-
This compound
-
Hydrazine hydrate
-
Acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Application in Drug Development
The 4-(trifluoromethyl)phenyl group is a key pharmacophore in numerous approved drugs. Its presence can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.[1][2][3] Derivatives synthesized from this compound are therefore promising candidates for drug discovery programs. For instance, the synthesized pyrazole could be investigated as a potential kinase inhibitor, a common target in oncology.
Visualizations
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcps.org [ijcps.org]
- 11. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 12. research.tue.nl [research.tue.nl]
- 13. researchgate.net [researchgate.net]
- 14. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-[4-(trifluoromethyl)phenyl]propanedial Analogs in Medicinal Chemistry: Application Notes and Protocols
Introduction
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2] While the specific compound 2-[4-(trifluoromethyl)phenyl]propanedial is not extensively documented, its structural analogs, particularly those with a propanamide or related scaffold, have shown significant promise in areas such as oncology and kinase inhibition.
This document provides an overview of the applications of such analogs, focusing on their use as kinase inhibitors and anticancer agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
I. Kinase Inhibition: Targeting c-KIT in Gastrointestinal Stromal Tumors
Derivatives of 2-(substituted-phenyl)acetamide containing a trifluoromethylphenyl group have been identified as potent inhibitors of receptor tyrosine kinases, such as c-KIT.[3] Mutations in the c-KIT gene are a major driver in the pathogenesis of gastrointestinal stromal tumors (GISTs).
A notable example is the compound 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) , which has demonstrated potent and broad-spectrum inhibitory activity against various c-KIT mutants.[3]
Quantitative Data: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| CHMFL-KIT-64 | c-KIT (wild-type) | 15 | [3] |
| CHMFL-KIT-64 | c-KIT (V559D mutant) | 8 | [3] |
| CHMFL-KIT-64 | c-KIT (T670I mutant) | 25 | [3] |
| CHMFL-KIT-64 | c-KIT (D816V mutant) | 12 | [3] |
Signaling Pathway: c-KIT Signaling Cascade
The c-KIT receptor tyrosine kinase, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Constitutive activation of c-KIT due to mutations leads to uncontrolled cell growth in GISTs.
Caption: c-KIT Signaling Pathway and Point of Inhibition.
Experimental Protocol: In Vitro Kinase Assay (Representative)
This protocol is a general representation for assessing the in vitro inhibitory activity of a compound against a target kinase.
Objective: To determine the IC50 value of a test compound against c-KIT kinase.
Materials:
-
Recombinant human c-KIT kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., CHMFL-KIT-64) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a control.
-
Add 2.5 µL of the substrate solution (Poly(Glu, Tyr) in assay buffer) to each well.
-
Add 5 µL of the c-KIT kinase solution in assay buffer to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
II. Anticancer Activity: Targeting Melanoma Cell Lines
The trifluoromethylphenyl moiety is also present in compounds designed as potential anticancer agents. For instance, a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing a trifluoromethyl group have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4]
Quantitative Data: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| 4f (a 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative with a p-CF3 substitution) | SK-MEL-28 (Melanoma) | 10.8 | [4] |
Experimental Workflow: Anticancer Screening
The general workflow for screening compounds for anticancer activity involves in vitro cytotoxicity assays against a panel of cancer cell lines.
Caption: Workflow for In Vitro Anticancer Screening.
Experimental Protocol: MTT Assay for Cytotoxicity (Representative)
This protocol provides a general method for assessing the cytotoxic effect of a compound on cancer cells.
Objective: To determine the IC50 of a test compound against a cancer cell line (e.g., SK-MEL-28).
Materials:
-
SK-MEL-28 human melanoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Culture SK-MEL-28 cells in complete growth medium.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Conclusion
While direct medicinal chemistry applications for this compound are not well-documented, the analysis of its structural analogs reveals the significant potential of the 2-[4-(trifluoromethyl)phenyl]propyl scaffold. The trifluoromethylphenyl moiety is a key pharmacophore in the design of potent kinase inhibitors and anticancer agents. The representative data and protocols provided herein offer a foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel compounds based on this promising chemical framework. Further investigation into derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Anwendungs- und Protokollhinweise: Derivatisierung von 2-[4-(Trifluormethyl)phenyl]propandial für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
2-[4-(Trifluormethyl)phenyl]propandial ist eine bifunktionelle Carbonylverbindung, die als Metabolit, Abbauprodukt oder synthetisches Zwischenprodukt in der pharmazeutischen und chemischen Forschung von Interesse sein kann. Seine analytische Bestimmung stellt aufgrund der hohen Reaktivität der beiden Aldehydgruppen und der potenziell geringen Flüchtigkeit eine Herausforderung dar. Die Derivatisierung ist eine entscheidende chemische Modifikationsstrategie, um die analytischen Eigenschaften der Verbindung zu verbessern und eine robuste und empfindliche Quantifizierung mittels chromatographischer Techniken zu ermöglichen.
Diese Anwendungshinweise beschreiben zwei detaillierte Protokolle für die Derivatisierung und anschließende Analyse von 2-[4-(Trifluormethyl)phenyl]propandial:
-
HPLC-UV-Analyse nach Derivatisierung mit 2,4-Dinitrophenylhydrazin (DNPH).
-
GC-MS-Analyse nach Silylierung der durch Reduktion gebildeten Diol-Form.
Methode 1: Analyse mittels HPLC-UV nach DNPH-Derivatisierung
Prinzip
Die beiden Aldehydgruppen des 2-[4-(Trifluormethyl)phenyl]propandials reagieren mit 2,4-Dinitrophenylhydrazin (DNPH) zu einem stabilen Bis-Hydrazon-Derivat.[1] Dieses Derivat besitzt einen starken Chromophor (die Dinitrophenyl-Gruppe), der eine hochempfindliche Detektion mittels UV-Vis-Spektroskopie bei Wellenlängen um 360 nm ermöglicht.[1] Die Methode eignet sich hervorragend für die Quantifizierung in wässrigen und organischen Matrices.[1][2]
Reaktionsschema
Abbildung 1: Schematische Darstellung der Derivatisierungsreaktion mit DNPH.
Experimentelles Protokoll: DNPH-Derivatisierung
1. Vorbereitung der Reagenzien
-
DNPH-Lösung: 150 mg 2,4-Dinitrophenylhydrazin in 50 mL Acetonitril lösen. Vorsichtig 0,5 mL konzentrierte Schwefelsäure oder Phosphorsäure zugeben. Diese Lösung ist lichtempfindlich und sollte frisch hergestellt oder in einer Braunglasflasche bei 4 °C gelagert werden.
-
Probenlösungsmittel: Acetonitril (HPLC-Qualität).
-
Festphasenextraktion (SPE): C18-Kartuschen (z. B. 500 mg, 3 mL).
2. Probenvorbereitung und Derivatisierung
-
Eine bekannte Menge der Probe, die 2-[4-(Trifluormethyl)phenyl]propandial enthält, in einem geeigneten Lösungsmittel (z. B. Acetonitril) lösen, um eine erwartete Konzentration im Bereich von 0,1 - 10 µg/mL zu erhalten.
-
1 mL der Probelösung in ein 4-mL-Glasfläschchen geben.
-
1 mL der DNPH-Lösung hinzufügen.
-
Das Fläschchen verschließen und gut durchmischen (Vortex).
-
Die Reaktion für 60 Minuten bei Raumtemperatur im Dunkeln inkubieren.
3. Probenaufreinigung (SPE)
-
Die C18-SPE-Kartusche nacheinander mit 5 mL Methanol und 5 mL Reinstwasser konditionieren.
-
Die Reaktionslösung mit 8 mL Reinstwasser verdünnen und auf die SPE-Kartusche laden.
-
Die Kartusche mit 5 mL einer 15%igen Acetonitril/Wasser-Lösung waschen, um überschüssiges DNPH-Reagenz zu entfernen.
-
Die Kartusche unter leichtem Vakuum trocknen (ca. 5 Minuten).
-
Das derivatisierte Produkt mit 2 mL Acetonitril in ein sauberes Fläschchen eluieren.
-
Das Eluat ist nun bereit für die HPLC-Analyse.
4. HPLC-UV-Bedingungen
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 3,5 µm).
-
Mobile Phase A: Wasser / Acetonitril (90:10, v/v).
-
Mobile Phase B: Acetonitril.
-
Gradient: 50% B bis 90% B in 15 min, 2 min bei 90% B halten, zurück zu 50% B in 1 min, 5 min Äquilibrierung.
-
Flussrate: 1,0 mL/min.
-
Injektionsvolumen: 10 µL.
-
Säulentemperatur: 30 °C.
-
Detektion: UV bei 360 nm.
Quantitative Daten (Beispielhafte Leistungskenndaten)
Die folgende Tabelle fasst typische Leistungskenndaten zusammen, die nach einer Methodenvalidierung erwartet werden können.
| Parameter | Typischer Wert | Anmerkungen |
| Retentionszeit (t R ) | 8 - 12 min | Abhängig vom exakten Gradienten und der Säulenchemie |
| Linearitätsbereich | 0,05 - 10 µg/mL | - |
| Korrelationskoeffizient (R²) | > 0,998 | - |
| Nachweisgrenze (LOD) | ~15 ng/mL | Signal-Rausch-Verhältnis von 3:1 |
| Bestimmungsgrenze (LOQ) | ~50 ng/mL | Signal-Rausch-Verhältnis von 10:1 |
| Wiederfindung (SPE) | 85 - 105 % | - |
Methode 2: Analyse mittels GC-MS nach Reduktion und Silylierung
Prinzip
Die direkte GC-Analyse von Dialdehyden ist aufgrund ihrer Polarität und thermischen Labilität oft problematisch. Ein alternativer Ansatz besteht darin, die Aldehydgruppen zunächst zu stabileren Hydroxylgruppen zu reduzieren. Das resultierende 2-[4-(Trifluormethyl)phenyl]propan-1,3-diol kann anschließend silyliert werden, um seine Flüchtigkeit und thermische Stabilität für die GC-Analyse drastisch zu erhöhen.[3] Die Silylierung ersetzt die aktiven Wasserstoffatome der Hydroxylgruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe.[3] Die Detektion erfolgt mittels Massenspektrometrie (MS), die eine hohe Selektivität und strukturelle Informationen liefert.
Reaktionsschema
Abbildung 2: Zweistufiger Derivatisierungsprozess für die GC-MS-Analyse.
Experimentelles Protokoll: Reduktion und Silylierung
1. Vorbereitung der Reagenzien
-
Reduktionsmittel: Natriumborhydrid (NaBH₄)-Lösung (1 mg/mL in eiskaltem 0,1 M NaOH). Frisch ansetzen.
-
Silylierungsreagenz: BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) mit 1% TMCS (Trimethylchlorsilan) als Katalysator.
-
Lösungsmittel: Ethylacetat, Methanol (beide wasserfrei).
2. Reduktion des Aldehyds zum Diol
-
Die Probe in 500 µL Methanol lösen.
-
Die Lösung auf 0 °C in einem Eisbad kühlen.
-
Unter Rühren langsam 200 µL der eiskalten NaBH₄-Lösung zugeben.
-
Die Reaktion für 30 Minuten bei 0 °C laufen lassen.
-
Die Reaktion durch vorsichtige Zugabe von 100 µL Aceton (zur Zerstörung von überschüssigem NaBH₄) und anschließend 100 µL Essigsäure (zur Neutralisation) beenden.
-
Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur abdampfen.
3. Silylierung
-
Den trockenen Rückstand in 100 µL wasserfreiem Ethylacetat aufnehmen.
-
100 µL des Silylierungsreagenzes (BSTFA + 1% TMCS) zugeben.
-
Das Reaktionsgefäß fest verschließen und für 60 Minuten bei 70 °C in einem Heizblock erhitzen.
-
Die Lösung auf Raumtemperatur abkühlen lassen. 1 µL der überstehenden Phase kann direkt in den GC-MS injiziert werden.
4. GC-MS-Bedingungen
-
Säule: DB-5ms oder äquivalente apolare Säule (z. B. 30 m x 0,25 mm ID, 0,25 µm Filmdicke).
-
Trägergas: Helium, konstante Flussrate 1,2 mL/min.
-
Injektor: Splitless, 250 °C.
-
Ofenprogramm: 80 °C für 2 min, dann mit 15 °C/min auf 280 °C, 5 min halten.
-
MS-Transferleitung: 280 °C.
-
Ionenquelle: 230 °C, Elektronenstoßionisation (EI) bei 70 eV.
-
MS-Scanbereich: 50 - 550 m/z.
Quantitative Daten (Beispielhafte Leistungskenndaten)
| Parameter | Typischer Wert | Anmerkungen |
| Retentionszeit (t R ) | 10 - 15 min | Abhängig vom Temperaturprogramm |
| Charakteristische Ionen (m/z) | - | Müssen experimentell bestimmt werden (z.B. M-15, M-103) |
| Linearitätsbereich | 0,1 - 50 ng/Injektion | - |
| Korrelationskoeffizient (R²) | > 0,997 | - |
| Nachweisgrenze (LOD) | ~0,2 ng/Injektion | Im Scan-Modus; im SIM-Modus niedriger |
| Bestimmungsgrenze (LOQ) | ~0,8 ng/Injektion | Im Scan-Modus; im SIM-Modus niedriger |
Allgemeiner Experimenteller Arbeitsablauf
Der folgende Graph illustriert den logischen Ablauf von der Probenahme bis zur finalen Datenanalyse für beide vorgestellten Methoden.
References
Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylphenyl (TFMP) moiety has been a significant advancement in the field of agrochemical synthesis. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, have led to the development of a diverse range of highly effective herbicides, insecticides, and fungicides.[1][2] This document provides detailed application notes, experimental protocols for the synthesis of key TFMP-containing agrochemicals, and an overview of their biological modes of action.
Key Agrochemicals and Efficacy Data
The trifluoromethylphenyl group is a core component in numerous commercially successful agrochemicals. Below is a summary of the biological activity of several key examples, categorized by their primary application.
Herbicides
Trifluoromethylphenyl-containing herbicides are vital for weed management in a variety of crops. Their modes of action are diverse, ranging from the inhibition of essential amino acid synthesis to the disruption of cell division.
| Herbicide | Target Weeds | Crop | Efficacy Data | Reference |
| Trifluralin | Annual grasses and broadleaf weeds | Soybeans, Cotton, Sunflowers | Oral LD50 (rat): >5000 mg/kg | [3][4] |
| Freshwater fish (Oncorhynchus mykiss) | 96-hour LC50: 41 µg/L | [5] | ||
| Freshwater crustaceans (Daphnia) | 48-hour LC50: 0.5 - 0.6 mg/L | [6] | ||
| Fluometuron | Broadleaf weeds and annual grasses | Cotton, Sugarcane | GR50 (Multiple Herbicide Resistant Waterhemp): Not specified, but effective in control | [7] |
| Diflufenican | Wild radish, Wild turnip, Capeweed | Clover, Lentils, Field Peas | Oral LD50 (rat): >5000 mg/kg | [8] |
| MHR Waterhemp Biomass Reduction (50%, 80%, 95%) | Corn (pre-emergence) | 72, 167, and 310 g ai ha-1 | [7] | |
| Pyroxsulam | Wild oat and broadleaved weeds | Wheat | GR50 (Lolium multiflorum): >85% control at 15 or 18 g a.i. ha-1 | [9] |
| Phalaris minor | Wheat | Significant reduction at 12 and 15 g/ha | [10] |
Insecticides
The TFMP group is integral to the design of potent insecticides that target various physiological processes in insects, from the nervous system to chitin synthesis.
| Insecticide | Target Pests | Mode of Action | Efficacy Data | Reference |
| Fipronil | Wide spectrum of insect pests | GABA receptor antagonist | Oral LD50 (rat): 97 mg/kg | [11][12] |
| Dermal LD50 (rat): >2000 mg/kg | [11] | |||
| Honeybee (Apis mellifera) | Contact 48-hour LD50: 3.86 ng/bee | [13] | ||
| Honeybee (Apis mellifera) | Oral LD50: 0.052 µ g/bee | [14] | ||
| Chlorfluazuron | Lepidopteran pests (e.g., Spodoptera littoralis) | Chitin biosynthesis inhibitor | Oral LD50 (rat): >8500 mg/kg | [15] |
| Spodoptera littoralis (egg masses) | LC50: 1.24 mg/L | |||
| Spodoptera littoralis (2nd instar larvae, 96h) | LC50: 0.09 mg/L | [16] | ||
| Spodoptera frugiperda (4th instar larvae) | LC50: 0.5027 ppm | |||
| Flonicamid | Aphids and other sucking insects | Chordotonal organ modulator | Oral LD50 (rat): 884 mg/kg (male) | [17] |
| Myzus persicae, Aphis gossypii, etc. (5 days) | LC50: 0.6 to 2.0 mg AI L-1 | [18] | ||
| Common carp (Cyprinus carpio) | 96-hour LC50: 43.17 mg/L | [19] |
Experimental Protocols
The following section provides detailed protocols for the synthesis of selected trifluoromethylphenyl-containing agrochemicals. These protocols are intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.
Protocol 1: Synthesis of Trifluralin
Objective: To synthesize the dinitroaniline herbicide Trifluralin.
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride
-
Di-n-propylamine
-
Sodium hydroxide solution (e.g., 20%)
-
Water
-
Vitamin C (optional, as a nitrosamine inhibitor)
-
Reactor vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a suitable reactor, charge 4-chloro-3,5-dinitrobenzotrifluoride (1.0 mol equivalent).
-
Add water and a catalytic amount of Vitamin C.
-
Initiate stirring and adjust the pH of the mixture to 7.5 - 8.5 using a sodium hydroxide solution.
-
Slowly add di-n-propylamine (1.0-1.2 mol equivalent) to the reaction mixture. The dropwise addition should be completed within approximately 30 minutes.
-
Maintain the reaction temperature at 60-80°C for 1-2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.
-
Filter the resulting crystals and wash them with water until the filtrate is neutral.
-
Dry the purified Trifluralin product in an oven. The expected yield is approximately 98%.[8][20]
Protocol 2: Synthesis of Fipronil
Objective: To synthesize the phenylpyrazole insecticide Fipronil via oxidation.
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole
-
Trichloroacetic acid
-
Chlorobenzene
-
Boric acid
-
Aqueous hydrogen peroxide (e.g., 50%)
-
Reactor vessel with cooling and stirring capabilities
-
Purification apparatus (e.g., for crystallization)
Procedure:
-
In a reactor, prepare a mixture of trichloroacetic acid, chlorobenzene, and a small amount of boric acid.
-
Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole to the mixture and cool the contents to 15-20°C.
-
Slowly add aqueous hydrogen peroxide (50%) to the cooled mixture while stirring.
-
Continue stirring the reaction mass for approximately 20 hours at 15-20°C.
-
After the reaction is complete, perform a work-up procedure to isolate the crude Fipronil.
-
Purify the crude product, for instance, by crystallization using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene, to obtain Fipronil with a purity greater than 97%.[5][13][21]
Protocol 3: Synthesis of Chlorfluazuron
Objective: To synthesize the benzoylurea insecticide Chlorfluazuron.
Materials:
-
2,6-dichloro-4-aminophenol
-
2,3-dichloro-5-trifluoromethylpyridine
-
Anhydrous potassium carbonate
-
N,N-dimethylacetamide (DMA)
-
ZSM molecular sieve catalyst
-
2,6-difluorobenzoyl isocyanate
-
Etherification kettle and subsequent reaction vessel
Procedure: Step 1: Etherification
-
In an etherification kettle, combine 2,6-dichloro-4-aminophenol, 2,3-dichloro-5-trifluoromethylpyridine, anhydrous potassium carbonate, and DMA solvent.
-
Add the ZSM molecular sieve catalyst.
-
Heat the mixture to 60-70°C and allow it to react for approximately 6 hours.
-
After the reaction, filter the mixture and collect the filtrate containing the etherate intermediate, 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.[22][23]
Step 2: Condensation
-
To the filtrate from Step 1, add 2,6-difluorobenzoyl isocyanate.
-
The condensation reaction proceeds to form the final product, Chlorfluazuron.
-
Isolate and purify the product as required.
Protocol 4: Synthesis of Flonicamid
Objective: To synthesize the pyridinecarboxamide insecticide Flonicamid.
Materials:
-
4-trifluoromethylnicotinic acid
-
Acylating chlorination reagent (e.g., triphosgene or thionyl chloride)
-
Toluene
-
N,N-dimethylformamide (DMF) (catalyst)
-
Aminoacetonitrile hydrochloride
-
Sodium carbonate or sodium bicarbonate
-
Water
-
Reaction flasks with stirring and temperature control
Procedure:
-
In a flask, combine 4-trifluoromethylnicotinic acid, an acylating chlorination reagent (e.g., triphosgene), a catalytic amount of DMF, and toluene.
-
Heat the mixture with stirring (e.g., at 80°C) for several hours to form a toluene solution of 4-trifluoromethylnicotinoyl chloride.[17][24]
-
In a separate flask, prepare an aqueous solution of aminoacetonitrile hydrochloride and a base such as sodium carbonate or sodium bicarbonate.
-
Add the previously prepared toluene solution of 4-trifluoromethylnicotinoyl chloride to the aqueous solution at a controlled temperature (e.g., 20°C).
-
Allow the amidation reaction to proceed for a couple of hours.
-
Filter the reaction mixture, wash the filter cake with water, and dry to obtain the final product, Flonicamid, as a white solid.[25][17][24]
Modes of Action and Signaling Pathways
Understanding the molecular targets and biological pathways affected by these agrochemicals is crucial for their effective use and for the development of new compounds.
Fipronil: GABA Receptor Antagonism
Fipronil is a potent insecticide that acts as an antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects.[9][26] GABA is the primary inhibitory neurotransmitter in insects. By blocking the GABA-gated chloride channels, fipronil prevents the influx of chloride ions into the neuron. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.
Caption: Fipronil blocks the GABA-A receptor, preventing neuronal inhibition.
Chlorfluazuron: Chitin Biosynthesis Inhibition
Chlorfluazuron is an insect growth regulator that interferes with the synthesis of chitin, a crucial component of the insect exoskeleton.[15] By inhibiting chitin formation, Chlorfluazuron disrupts the molting process, leading to larval mortality.
Caption: Chlorfluazuron inhibits chitin synthase, disrupting exoskeleton formation.
Pyroxsulam: Acetolactate Synthase (ALS) Inhibition
Pyroxsulam is a herbicide that targets acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[26][27][28][29] The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
References
- 1. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. Treflan / trifluralin | CALS [cals.cornell.edu]
- 4. Trifluralin - Wikipedia [en.wikipedia.org]
- 5. Trifluralin in freshwater and marine water [waterquality.gov.au]
- 6. EXTOXNET PIP - TRIFLURALIN [extoxnet.orst.edu]
- 7. precisionriskmanagement.com [precisionriskmanagement.com]
- 8. Diflufenican - Wikipedia [en.wikipedia.org]
- 9. Pyroxsulam: Sulfonamide Herbicide for Weed Control in Wheat in Brazil - Advances in Weed Science [awsjournal.org]
- 10. isws.org.in [isws.org.in]
- 11. Fipronil Technical Fact Sheet [npic.orst.edu]
- 12. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Toxicities of fipronil enantiomers to the honeybee Apis mellifera L. and enantiomeric compositions of fipronil in honey plant flowers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. iskweb.co.jp [iskweb.co.jp]
- 16. scialert.net [scialert.net]
- 17. iskweb.co.jp [iskweb.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 21. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 22. cambridge.org [cambridge.org]
- 23. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 26. apvma.gov.au [apvma.gov.au]
- 27. plantaanalytica.com [plantaanalytica.com]
- 28. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 29. An experiment with insecticides | Introduction to Experimental Design - passel [passel2.unl.edu]
Application Notes and Protocols for High-Throughput Screening of Kynurenine 3-Monooxygenase (KMO) Inhibitors using 2-[4-(trifluoromethyl)phenyl]propanedial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan metabolic pathway, converting L-kynurenine to 3-hydroxykynurenine. Elevated levels of KMO activity and downstream metabolites are implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's and Alzheimer's disease.[1][2] As such, KMO represents a promising therapeutic target for the development of novel neuroprotective agents. The introduction of a trifluoromethyl group into small molecules can enhance their metabolic stability and membrane permeability, making them attractive candidates for drug discovery.[3][4] This document outlines a high-throughput screening (HTS) protocol for the identification of KMO inhibitors, utilizing the novel compound 2-[4-(trifluoromethyl)phenyl]propanedial.
Principle of the Assay
This HTS assay is a fluorescence-based enzymatic assay designed to identify inhibitors of recombinant human KMO. The assay measures the decrease in the concentration of the NADPH cofactor, which is consumed during the KMO-catalyzed hydroxylation of L-kynurenine. The fluorescence of NADPH is monitored, and a decrease in fluorescence intensity is indicative of enzyme activity. Potential inhibitors will prevent or reduce the consumption of NADPH, resulting in a stable or higher fluorescence signal.
Signaling Pathway
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Experimental Workflow
Caption: High-throughput screening workflow for the identification of KMO inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| Recombinant Human KMO | In-house/Vendor | N/A | -80°C |
| L-Kynurenine sulfate salt | Sigma-Aldrich | K8625 | 2-8°C |
| β-Nicotinamide adenine dinucleotide phosphate (NADPH) | Sigma-Aldrich | N7505 | -20°C |
| This compound | Custom | N/A | -20°C |
| Tris-HCl | Thermo Fisher | 15567027 | Room Temperature |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temperature |
| CHAPS | Sigma-Aldrich | C3023 | Room Temperature |
| DMSO, anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| 384-well, black, flat-bottom assay plates | Corning | 3712 | Room Temperature |
Experimental Protocol
1. Assay Buffer Preparation:
-
Prepare a 1 L solution of 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂ and 0.05% (w/v) CHAPS.
-
Filter sterilize and store at 4°C.
2. Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For dose-response curves, perform serial dilutions in DMSO.
-
Using an automated liquid handler, dispense 50 nL of compound solutions into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) and a known KMO inhibitor (positive control).
3. Reagent Preparation:
-
KMO Enzyme Solution: Dilute recombinant human KMO to a final concentration of 20 nM in assay buffer.
-
Substrate/Cofactor Solution: Prepare a solution containing 200 µM L-kynurenine and 100 µM NADPH in assay buffer.
4. HTS Assay Procedure:
-
To the compound-plated 384-well plates, add 10 µL of the KMO enzyme solution to each well.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.
-
Pre-incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor solution to each well.
-
Immediately place the plates in a fluorescence plate reader.
5. Data Acquisition:
-
Measure the fluorescence intensity every 60 seconds for 20 minutes.
-
Excitation wavelength: 340 nm
-
Emission wavelength: 460 nm
-
The rate of NADPH consumption is determined from the linear phase of the kinetic read.
Data Analysis and Interpretation
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Rate of sample - Rate of negative control) / (Rate of positive control - Rate of negative control))
Hit Criteria: Compounds exhibiting a percentage inhibition greater than 50% or a Z-score of ≥ 3 are considered primary hits.
IC₅₀ Determination: For hit compounds, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
| Compound | IC₅₀ (nM) [Hypothetical] | Z' Factor [Hypothetical] |
| This compound | 75 | 0.85 |
| Reference Inhibitor (e.g., GSK3335065) | 10 | 0.88 |
Z' Factor Calculation: The Z' factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Conclusion
The described high-throughput screening protocol provides a robust and reliable method for the identification and characterization of novel inhibitors of Kynurenine 3-Monooxygenase. The use of this compound as a lead compound, along with a comprehensive small molecule library, can facilitate the discovery of potent and selective KMO inhibitors with therapeutic potential for neurodegenerative diseases. The incorporation of the trifluoromethylphenyl moiety is a strategic design element to enhance the drug-like properties of potential candidates.[4]
References
- 1. Item - Structural basis of kynurenine 3-monooxygenase inhibition - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
Application Notes and Protocols: 2-[4-(trifluoromethyl)phenyl]propanedial in the Synthesis of Fluorinated Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, low dielectric constant, and chemical resistance. The incorporation of fluorine-containing moieties, such as the trifluoromethyl (–CF3) group, into the polymer backbone can significantly enhance these properties. These characteristics make them highly attractive for a range of advanced applications, from microelectronics and aerospace to biomedical devices and drug delivery systems.
This document provides a detailed overview of the synthesis of fluorinated polyimides, with a special focus on the potential, albeit non-standard, role of 2-[4-(trifluoromethyl)phenyl]propanedial. As direct polyimide synthesis from dialdehydes is not a conventional route, we present both the standard, well-established method using dianhydrides and a hypothetical pathway for the utilization of the specified dialdehyde. Furthermore, we detail experimental protocols, present key performance data, and discuss the burgeoning applications of these materials in the biomedical and drug development fields.
Synthesis of Fluorinated Polyimides
The conventional and most widely used method for synthesizing polyimides is a two-step polycondensation reaction between a dianhydride and a diamine. The introduction of trifluoromethyl groups can be achieved by using monomers (either the dianhydride or the diamine) containing one or more –CF3 groups.
Standard Synthesis of Fluorinated Polyimides (Dianhydride + Diamine)
The general procedure involves two main steps:
-
Poly(amic acid) Formation: A dianhydride is reacted with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical cyclodehydration.
Hypothetical Synthesis Pathway Involving this compound
Direct polycondensation of a dialdehyde with a diamine typically yields a poly(Schiff base) via the formation of imine linkages (–C=N–). To arrive at a polyimide structure, a multi-step, non-traditional approach would be necessary. The following represents a conceptual pathway:
-
Knoevenagel Condensation: The dialdehyde, this compound, could first be reacted with a molecule containing an active methylene group, such as diethyl malonate, to form a tetra-ester.
-
Hydrolysis and Anhydride Formation: The resulting tetra-ester would then be hydrolyzed to a tetra-acid, followed by dehydration to form a dianhydride. This newly synthesized dianhydride, now containing the 4-(trifluoromethyl)phenyl group, could then be used in the standard polyimide synthesis.
This hypothetical route is complex and would require significant optimization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(trifluoromethyl)phenyl]propanedial
Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethyl)phenyl]propanedial. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this and related dialdehyde compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges in synthesizing this compound revolve around the inherent instability of the propanedial functional group and the influence of the electron-withdrawing trifluoromethylphenyl group. Key difficulties include:
-
Product Instability: Propanedials are prone to self-condensation (aldol reactions), polymerization, and enolization, leading to a complex mixture of side products.
-
Over-oxidation: If the synthesis involves an oxidation step, it can be challenging to stop at the dialdehyde stage without further oxidation to the corresponding carboxylic acid.
-
Purification Difficulties: The polarity and reactivity of the dialdehyde make it susceptible to decomposition on standard silica gel chromatography. Specialized purification techniques are often required.
-
Influence of the Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the alpha-proton, potentially influencing the rates of enolization and side reactions.
Q2: Which synthetic routes are plausible for preparing this compound?
A2: While direct literature for this specific compound is scarce, two plausible synthetic strategies can be proposed based on general methods for synthesizing substituted propanedials:
-
Oxidation of a Precursor Diol: This involves the synthesis of 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol, followed by its controlled oxidation to the dialdehyde.
-
Formylation of a Precursor Aldehyde: This route would involve the formylation of 2-[4-(trifluoromethyl)phenyl]acetaldehyde.
Each of these routes presents its own set of challenges, which are addressed in the troubleshooting guides below.
Q3: How can I purify the final product, this compound?
A3: Purification of reactive dialdehydes requires careful consideration to avoid degradation. Standard column chromatography on silica gel can lead to decomposition. Consider the following approaches:
-
Flash Chromatography with Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Use of Alternative Stationary Phases: Alumina (neutral or basic) can be a better option than silica gel.
-
Non-chromatographic methods: If the product is crystalline, recrystallization from a suitable solvent system may be effective. Distillation is generally not recommended due to the thermal instability of the product.
-
Extraction: A carefully designed aqueous workup and extraction can help remove many impurities.[1][2]
Troubleshooting Guides
Guide 1: Synthesis via Oxidation of 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol
This approach involves two main stages: the synthesis of the diol precursor and its subsequent oxidation.
Caption: Synthetic workflow for the oxidation route.
| Problem | Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Low to no yield of dialdehyde | Over-oxidation: The oxidizing agent is too strong or the reaction time is too long, leading to the formation of the dicarboxylic acid or other oxidized byproducts. | Use a milder oxidizing agent (e.g., PCC, Dess-Martin periodinane, or Swern oxidation). Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. | Increased yield of the desired dialdehyde. |
| Incomplete reaction: The oxidizing agent is not sufficiently reactive, or the reaction conditions are not optimal. | Increase the reaction temperature slightly or use a more potent oxidizing system. Ensure all reagents are fresh and anhydrous. | Higher conversion of the starting diol. | |
| Formation of multiple side products | Self-condensation: The newly formed aldehyde is reacting with itself under the reaction conditions. | Perform the reaction at a lower temperature. If possible, use a buffered oxidation system to maintain a neutral pH. | Reduced formation of aldol condensation products. |
| Formation of mono-aldehyde: Incomplete oxidation of the diol.[3] | Increase the equivalents of the oxidizing agent. Ensure proper mixing and reaction time. | Drive the reaction to completion to form the dialdehyde. | |
| Difficulty in isolating the product | Product instability during workup: The dialdehyde is degrading during aqueous workup or purification. | Minimize exposure to acidic or basic conditions during workup. Use a buffered aqueous wash. For purification, use deactivated silica gel or alumina.[1][2] | Improved recovery of the pure product. |
Guide 2: Synthesis via Formylation of 2-[4-(trifluoromethyl)phenyl]acetaldehyde
This route is more direct but can be challenging due to the reactivity of the starting aldehyde.
Caption: Synthetic workflow for the formylation route.
| Problem | Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Low yield of the desired product | Self-condensation of starting material: The starting aldehyde undergoes self-condensation in the presence of the base. | Add the aldehyde slowly to a solution of the base at low temperature (-78 °C for LDA) to ensure rapid enolate formation. | Minimized self-condensation and improved yield of the desired product. |
| Poor reactivity of the enolate: The enolate is not nucleophilic enough to react with the formylating agent. | Use a stronger base to ensure complete enolate formation. Consider a more reactive formylating agent. | Increased conversion to the propanedial. | |
| Formation of O-formylated byproduct | Ambident nature of the enolate: The enolate reacts through its oxygen atom instead of the carbon atom. | Use a counterion that favors C-alkylation (e.g., Li+). Solvents can also influence the C/O alkylation ratio. | Higher selectivity for the desired C-formylated product. |
| Product degradation during workup | Hydrolysis or decomposition: The propanedial is unstable in the workup conditions. | Use a mild acidic quench (e.g., saturated ammonium chloride solution) at low temperature. Extract the product quickly into an organic solvent. | Better isolation of the target compound. |
Experimental Protocols
Note: These are proposed protocols based on general synthetic methods and may require optimization.
Protocol 1: Synthesis of 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of diethyl 2-[4-(trifluoromethyl)phenyl]malonate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) (2.0 eq) in THF.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Isolation: Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Oxidation of 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol (Swern Oxidation)
-
Oxidant Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (2.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add dimethyl sulfoxide (DMSO) (2.5 eq) and stir for 15 minutes.
-
Addition of Diol: Add a solution of 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol (1.0 eq) in DCM to the reaction mixture and stir for 1 hour at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude dialdehyde immediately using flash chromatography on deactivated silica gel.
Logic Diagram for Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. Solid-phase extraction in malondialdehyde analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of terminal diols using an oxoammonium salt: a systematic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-[4-(trifluoromethyl)phenyl]propanedial
Welcome to the technical support center for the purification of 2-[4-(trifluoromethyl)phenyl]propanedial. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for polar organic compounds like this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: How can I determine the purity of my this compound sample?
A2: Purity can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively assess purity and monitor the progress of a purification.
Q3: What are the likely impurities I might encounter?
A3: Potential impurities can include unreacted starting materials from the synthesis, side-products from competing reactions, and solvents. Given its structure as a 1,3-dicarbonyl compound, it may also be susceptible to self-condensation or decomposition, particularly under harsh pH or temperature conditions.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can occur with sensitive compounds. Consider deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, mixed in with the eluent. Alternatively, using a different stationary phase like alumina or florisil can be a solution.[1] A quick way to test for stability is to spot your compound on a TLC plate, let it sit for an hour or two, and then elute it to see if any new spots have formed.
Q5: I'm having trouble getting my compound to crystallize. What are some common solutions?
A5: If crystallization does not occur spontaneously, several techniques can be employed. These include scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or cooling the solution in an ice bath to further decrease solubility.[2] If these fail, it may be necessary to try a different solvent or a solvent mixture for recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent).- Column overloading.- Irregular column packing. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Streaking on TLC/Column | - Compound is too polar for the chosen eluent.- Presence of acidic or basic impurities.- Compound is interacting strongly with the stationary phase. | - Increase the polarity of the eluent gradually.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.- Consider using a different stationary phase like alumina. |
| Low Recovery from Recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound completely.- Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel. |
| Oily Product Instead of Crystals | - The presence of impurities is depressing the melting point.- The compound has a low melting point.- The cooling process is too rapid. | - Re-purify the oil using column chromatography to remove impurities.- Try recrystallizing from a different solvent or a solvent pair.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Compound Insoluble in Common Chromatography Solvents | - The compound is highly polar. | - Try more polar solvents like dichloromethane, acetone, or even methanol in the eluent system.- Use a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.[3] |
Quantitative Data Summary
The following table provides an illustrative example of expected outcomes from different purification methods. Actual results will vary based on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield Range | Key Considerations |
| Column Chromatography (Silica Gel) | 75% | >98% | 60-85% | Good for removing a wide range of impurities. Can lead to sample loss if not optimized. |
| Recrystallization | 85% | >99% | 70-90% | Excellent for removing small amounts of impurities. Requires a suitable solvent. |
| Preparative HPLC | 90% | >99.5% | 50-80% | High resolution, but typically used for smaller scales and can be more expensive. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.3.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, use the dry loading method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
Objective: To purify this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, acetone/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid is completely dissolved.[2]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
-
-
Crystal Collection:
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
-
Drying:
-
Allow the crystals to dry completely, either by air-drying or in a vacuum oven.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Common side reactions with 2-[4-(trifluoromethyl)phenyl]propanedial
Disclaimer: Specific experimental data on the side reactions of 2-[4-(trifluoromethyl)phenyl]propanedial is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established chemical principles related to the reactivity of its core functional groups: a propanedial system, an aromatic ring, and an electron-withdrawing trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the two aldehyde functional groups. The alpha-carbon situated between these two carbonyls is also acidic and susceptible to deprotonation, leading to various condensation reactions. The trifluoromethyl group strongly deactivates the phenyl ring towards electrophilic aromatic substitution but may activate it for nucleophilic aromatic substitution under specific conditions.
Q2: How should I handle and store this compound to minimize degradation?
A2: Due to the high reactivity of aldehydes, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is a general guideline) and protected from light. Aldehydes are prone to oxidation, so avoiding exposure to air is crucial.
Q3: Is this compound prone to polymerization?
A3: Yes, like many dialdehydes, this compound can be susceptible to self-condensation or polymerization, especially in the presence of acidic or basic catalysts or upon heating. This can manifest as a viscous oil or an insoluble precipitate forming over time or during a reaction.
Troubleshooting Guides
Issue 1: Low Yield and a Complex Mixture of Byproducts
Question: I am attempting a reaction with this compound, but I'm observing a low yield of my desired product and a complex mixture of byproducts by TLC and NMR. What could be the cause?
Answer: This issue often arises from the inherent reactivity of the dialdehyde, leading to several potential side reactions. The most common culprits are self-condensation (an intramolecular or intermolecular aldol reaction), oxidation of the aldehyde groups to carboxylic acids, or a Cannizzaro-type reaction if strong basic conditions are used.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature to minimize the rate of side reactions.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction. Buffer the reaction mixture if necessary.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Solvent Choice: Use a dry, non-polar aprotic solvent if compatible with your reaction to reduce the solubility of potential ionic byproducts.
-
Order of Addition: Consider adding the dialdehyde slowly to the reaction mixture containing the other reagents to maintain a low concentration of the dialdehyde, thus disfavoring self-condensation.
Issue 2: Formation of an Insoluble Precipitate
Question: During my reaction or upon storage, a white or off-white precipitate has formed. What is this and how can I avoid it?
Answer: The precipitate is likely a polymer resulting from repeated intermolecular aldol condensations. This is a common issue with dialdehydes.
Troubleshooting Steps:
-
Storage: Ensure the compound is stored under strictly anhydrous and inert conditions at a low temperature.
-
Reaction Conditions: If the precipitate forms during a reaction, it indicates that the conditions are too harsh. Consider the following adjustments:
-
Lower the reaction temperature.
-
Use a more dilute solution.
-
If a base is used, opt for a weaker, non-nucleophilic base.
-
Potential Side Reactions and Byproducts
| Side Reaction | Triggering Conditions | Potential Byproduct(s) | Analytical Signature (¹H NMR) |
| Aldol Condensation | Presence of acid or base | Polymeric materials, cyclic hemiacetals | Broad, unresolved peaks in the baseline. |
| Oxidation | Exposure to air, oxidizing agents | 2-[4-(trifluoromethyl)phenyl]propanedioic acid | Disappearance of aldehyde protons (~9-10 ppm), appearance of a carboxylic acid proton (>10 ppm, broad). |
| Cannizzaro Reaction | Strong basic conditions (e.g., concentrated NaOH) | 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol and the corresponding dicarboxylic acid salt | Appearance of alcohol protons and disappearance of aldehyde protons. |
| Hydration | Presence of water | Geminal diol (hydrate) | Decrease in the integration of the aldehyde proton signal and potential appearance of new signals for the diol. |
Experimental Protocols
Example Protocol: Knoevenagel Condensation with Malononitrile
This protocol is a general guideline for a reaction where this compound would be used.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (as a basic catalyst)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous toluene.
-
Add malononitrile (2.2 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq) dropwise at 0°C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a dilute aqueous HCl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Potential Pitfalls and Troubleshooting:
-
Polymerization: If a precipitate forms upon addition of piperidine, the reaction should be cooled further and the base added more slowly.
-
Low Yield: If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied, but this increases the risk of side reactions. A Dean-Stark trap can be used to remove water formed during the reaction to drive it to completion.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Knoevenagel condensation experimental workflow.
Troubleshooting guide for experiments with 2-[4-(trifluoromethyl)phenyl]propanedial
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenyl]propanedial. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: this compound is a specialized chemical, and publicly available data is limited. The guidance provided here is based on established principles of organic chemistry and data from analogous compounds containing the trifluoromethylphenyl moiety and propanedial structures.
Section 1: Safety and Handling
Proper handling and storage are crucial for ensuring the stability of this compound and the safety of laboratory personnel.
FAQs:
-
What are the primary hazards associated with this compound? Like many aromatic aldehydes and fluorinated compounds, this compound should be handled with care. Potential hazards include skin and eye irritation, and it may be harmful if inhaled or swallowed.[1][2][3] Always consult the material safety data sheet (MSDS) for specific information.
-
What personal protective equipment (PPE) should be worn when handling this compound? Standard laboratory PPE is required, including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1][2][3] Work should be conducted in a well-ventilated fume hood.
-
How should this compound be stored? It is recommended to store the compound in a cool, dry, and dark place, away from heat and sources of ignition.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. Due to the reactivity of the aldehyde groups, improper storage can lead to degradation and polymerization.[5]
Section 2: Synthesis and Purification
The synthesis of substituted propanedials can be challenging. Below are some common issues and their potential solutions.
FAQs:
-
My synthesis of this compound has a low yield. What are the possible reasons? Low yields can result from several factors:
-
Incomplete reaction: The strong electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the aromatic ring and adjacent functional groups.[2] Reaction times may need to be extended, or a more active catalyst may be required.
-
Side reactions: Aldehydes are prone to side reactions such as self-condensation (aldol condensation) or oxidation to carboxylic acids.[5][6] Maintaining anhydrous conditions and an inert atmosphere is critical.
-
Sub-optimal reaction conditions: Temperature, solvent, and catalyst choice are crucial. A systematic optimization of these parameters may be necessary.
-
-
What are common impurities, and how can they be removed? Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., aldol condensation products, carboxylic acids), and residual solvent. Purification can often be achieved through:
-
Column chromatography: This is a standard method for purifying organic compounds. A solvent system of appropriate polarity (e.g., a hexane/ethyl acetate gradient) should be developed using thin-layer chromatography (TLC).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Bisulfite adduct formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can then be isolated and the aldehyde regenerated under basic conditions.
-
| Troubleshooting Synthesis and Purification | |
| Issue | Potential Cause & Solution |
| Low Reaction Yield | Incomplete Reaction: Increase reaction time or temperature; use a more active catalyst. |
| Side Reactions: Ensure strictly anhydrous conditions; perform the reaction under an inert atmosphere. | |
| Sub-optimal Conditions: Systematically vary solvent, temperature, and catalyst to find optimal parameters. | |
| Product Contamination | Unreacted Starting Materials: Optimize stoichiometry; consider a purification step like column chromatography. |
| Byproducts: For aldol products, maintain a low reaction temperature. For oxidation, use an inert atmosphere. | |
| Difficulty in Purification | Similar Polarity of Product and Impurities: Explore different stationary phases or solvent systems for column chromatography. |
| Product Instability on Silica Gel: Consider using a less acidic stationary phase like alumina or a different purification technique such as recrystallization. |
Section 3: Common Experimental Issues
Experiments involving this compound, such as condensation reactions, may present challenges.
FAQs:
-
I am seeing multiple products in my Knoevenagel condensation reaction. How can I improve the selectivity? The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[7][8][9] The presence of two aldehyde groups in propanedial can lead to a mixture of mono- and di-condensation products. To favor the mono-adduct:
-
Stoichiometry: Use a molar excess of the propanedial relative to the active methylene compound.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity. The choice of base catalyst (e.g., piperidine, pyridine) can also influence the outcome.[7]
-
-
My compound appears to be degrading in solution. How can I improve its stability? Dialdehydes can be unstable in solution, particularly in the presence of acid, base, or oxygen.[6][10]
-
pH control: Use buffered solutions if possible. Aldehydes are generally more stable under neutral or slightly acidic conditions.[10]
-
Solvent choice: Use high-purity, anhydrous solvents. Protic solvents like alcohols can potentially form hemiacetals.
-
Degassing: Degassing the solvent prior to use can remove dissolved oxygen and minimize oxidation.
-
Logical Troubleshooting Flow for a Condensation Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN117964490B - A method for preparing trifluoromethyl aromatic compounds - Google Patents [patents.google.com]
- 4. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 2-[4-(trifluoromethyl)phenyl]propanedial in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-[4-(trifluoromethyl)phenyl]propanedial in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is a β-dicarbonyl compound and, like related structures such as malondialdehyde, it is expected to be reactive in solution. Its stability is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The propanedial moiety is susceptible to enolization and subsequent reactions, while the trifluoromethylphenyl group is generally more stable but can undergo hydrolysis under specific conditions.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathways are anticipated to involve the propanedial group. This includes aldol-type condensation reactions, oxidation, and potential reactions with nucleophiles present in the solution. Under strongly acidic or basic conditions, or in the presence of certain catalysts, hydrolysis of the trifluoromethyl group to a carboxylic acid may occur, although this is generally a slower process.[1][2]
Q3: How should I store solutions of this compound?
A3: To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like water or methanol to reduce reactivity.
Q4: What analytical methods are suitable for quantifying this compound and its degradation products?
A4: Due to the reactive nature of the aldehyde groups, direct analysis can be challenging. A common strategy is derivatization followed by chromatographic separation. High-performance liquid chromatography (HPLC) with UV detection is a suitable method. For enhanced sensitivity and specificity, gas chromatography-mass spectrometry (GC-MS) can be employed after derivatization to form more volatile and stable derivatives.[3][4][5][6][7]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Solution
| Potential Cause | Troubleshooting Step |
| pH-mediated degradation | The acidic α-hydrogen of the propanedial moiety makes the compound susceptible to base-catalyzed reactions. Conversely, acid can also catalyze degradation. |
| - Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-6) to find the optimal stability range. | |
| - Perform a pH stability study to identify the pH at which the compound is most stable. | |
| Oxidation | Aldehydes are prone to oxidation, especially in the presence of dissolved oxygen. |
| - Degas the solvent and solution by sparging with an inert gas (e.g., nitrogen or argon) before and during the experiment. | |
| - Consider adding a suitable antioxidant to the solution, ensuring it does not interfere with the experiment. | |
| Reaction with buffer components | Nucleophilic buffer components (e.g., Tris, phosphate) can potentially react with the aldehyde groups. |
| - Use non-nucleophilic buffers such as MES or HEPES. | |
| - Evaluate the stability in different buffer systems to identify any incompatibilities. |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Step |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of aromatic compounds. |
| - Conduct all experiments under amber or light-protected conditions. | |
| - Include a photostability study as part of the experimental protocol. | |
| Temperature fluctuations | Inconsistent temperatures can lead to variable degradation rates. |
| - Use a calibrated and temperature-controlled incubator or water bath for all stability studies. | |
| - Monitor and record the temperature throughout the experiment. | |
| Adsorption to container surfaces | The compound may adsorb to the surfaces of glass or plastic containers, leading to an apparent loss from the solution. |
| - Use silanized glassware or low-adsorption plasticware. | |
| - Include a control to assess for loss due to adsorption. |
Data Summary
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various conditions.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t½) in hours |
| 3.0 | 48 |
| 5.0 | 72 |
| 7.4 | 24 |
| 9.0 | 8 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 168 |
| 25 | 24 |
| 37 | 10 |
Experimental Protocols
Protocol 1: pH Stability Study
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 3, 5, 7.4, 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately quench the reaction if necessary (e.g., by acidification or derivatization) and analyze the concentration of the remaining compound using a validated HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.
Protocol 2: Forced Degradation Study (Oxidative Stress)
-
Preparation of Solutions: Prepare a solution of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Application of Stress: Add a solution of hydrogen peroxide (e.g., 3%) to the compound solution.
-
Incubation: Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Sampling and Analysis: At various time points, take samples and analyze them by HPLC-UV or LC-MS to monitor the degradation of the parent compound and the formation of degradation products.
-
Characterization: If significant degradation is observed, attempt to identify the major degradation products using mass spectrometry.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a stability study.
References
- 1. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. oiv.int [oiv.int]
- 6. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 7. researchgate.net [researchgate.net]
Scale-up considerations for the synthesis of 2-[4-(trifluoromethyl)phenyl]propanedial
Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethyl)phenyl]propanedial. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of a suitable precursor, such as 2-(4-(trifluoromethyl)phenyl)acetic acid or its derivatives. This reaction introduces the two aldehyde functionalities. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[1][2][3]
Q2: What are the key reagents and their roles in the Vilsmeier-Haack synthesis of the target molecule?
The key reagents are typically phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). POCl₃ activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt), which then reacts with the aromatic substrate to introduce the formyl group after hydrolysis.[1][4][5]
Q3: What are the typical reaction conditions for this synthesis?
The reaction is usually carried out at low temperatures, often starting at 0°C for the formation of the Vilsmeier reagent, followed by the addition of the substrate.[6] The reaction temperature may then be raised to improve the reaction rate, depending on the reactivity of the substrate.[6] Anhydrous conditions are crucial for the successful formation and reaction of the Vilsmeier reagent.[6]
Q4: What are the main challenges when scaling up this synthesis?
Scaling up the Vilsmeier-Haack reaction can present challenges related to:
-
Exothermic reaction: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to avoid side reactions.
-
Viscous reaction mixture: The reaction mixture can become thick or even solidify, leading to stirring issues.[7]
-
Reagent handling: Phosphorus oxychloride is a hazardous and corrosive substance requiring special handling procedures on a larger scale.[8][9]
-
Work-up and purification: Handling large volumes during the aqueous work-up and subsequent purification can be challenging.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.[6] |
| Decomposed DMF (smells fishy). | Use freshly opened or purified DMF.[6] | |
| Insufficiently reactive substrate. | The trifluoromethyl group is electron-withdrawing, which can decrease the nucleophilicity of the aromatic ring. Consider using a more activated precursor or harsher reaction conditions (e.g., higher temperature), but monitor for side reactions.[10] | |
| Incomplete reaction. | Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC. | |
| Formation of Multiple Products | Di- or poly-formylation. | Use stoichiometric amounts of the Vilsmeier reagent. Lowering the reaction temperature may also improve selectivity.[11] |
| Side reactions due to high temperature. | Maintain careful temperature control, especially during the initial addition of POCl₃. | |
| Precipitation/Solidification of Reaction Mixture | Vilsmeier reagent precipitation. | This can occur during the formation of the reagent.[7] Using a co-solvent like chloroform or dichloromethane might help to keep the reagent in solution. Ensure vigorous stirring. |
| Difficult Purification | Presence of unreacted starting material and byproducts. | Optimize the reaction to go to completion. For purification, consider column chromatography with a suitable solvent system or purification via a bisulfite adduct.[12] |
Experimental Protocols
Note: The following protocols are proposed based on general procedures for the Vilsmeier-Haack reaction and should be optimized for the specific substrate and scale.
Protocol 1: Lab-Scale Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.3 eq.) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5°C. Stir the resulting mixture for an additional 30 minutes at 0°C.
-
Formylation: Dissolve the starting material, 4-(trifluoromethyl)phenylacetonitrile (1 eq.), in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Basify the mixture to pH 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Presentation
Table 1: Representative Yields of Vilsmeier-Haack Formylation on Activated Aromatic Compounds
| Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | 35 | 2 | 95 | General Literature |
| Indole | 35 | 1 | 90 | [1] |
| Pyrrole | 0 - 25 | 1.5 | 85 | [2] |
| Anisole | 100 | 5 | 75 | General Literature |
Note: This data is for illustrative purposes to show typical yields for the Vilsmeier-Haack reaction on various substrates. The yield for the synthesis of this compound will need to be determined experimentally.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Vilsmeier-Haack reaction.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
Investigating the impact of the trifluoromethyl group on reaction outcomes
Welcome to the Technical Support Center for Trifluoromethyl Group Chemistry. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing the unique properties of the trifluoromethyl (-CF3) group in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My electrophilic aromatic substitution on a CF3-substituted ring is failing or giving unexpected regioselectivity. What's going on?
Answer:
This is a common issue stemming from the powerful electronic effects of the trifluoromethyl group. The -CF3 group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms.[1][2] This has two major consequences for electrophilic aromatic substitution (EAS):
-
Ring Deactivation: The -CF3 group withdraws electron density from the aromatic ring through a strong negative inductive effect (-I effect).[1][3] This makes the ring significantly less nucleophilic and therefore less reactive towards electrophiles.[1][3][4] Compared to benzene, a trifluoromethyl-substituted ring can be millions of times less reactive.[3]
-
Meta-Direction: Because the -CF3 group deactivates the ortho and para positions more than the meta position, it is considered a meta-director for EAS reactions.[1][4][5] Attack at the ortho or para position results in a resonance form where a positive charge is placed on the carbon directly attached to the electron-withdrawing -CF3 group, which is highly destabilizing.[4][5]
Troubleshooting Steps:
-
Increase Reaction Severity: Since the ring is deactivated, more forcing conditions may be necessary. This can include higher temperatures, longer reaction times, or the use of stronger Lewis acid catalysts.
-
Verify Reagent Purity: Ensure your electrophile and catalyst are pure and active.
-
Consider Alternative Strategies: If direct EAS is not feasible, consider a multi-step sequence. For example, perform the substitution on an activated ring and introduce the -CF3 group at a later stage.
Below is a diagram illustrating how the trifluoromethyl group directs electrophilic attack to the meta position by destabilizing the intermediates of ortho and para attack.
Caption: Logical flow of electrophilic aromatic substitution on trifluoromethylbenzene.
FAQ 2: How does the -CF3 group impact the acidity of nearby functional groups?
Answer:
The strong electron-withdrawing nature of the -CF3 group can significantly increase the acidity (i.e., lower the pKa) of nearby protons.[2] It stabilizes the resulting conjugate base by inductively pulling electron density away from the negative charge. This effect is valuable in tuning the properties of drug candidates and other functional molecules.
For example, the pKa of phenol is approximately 9.9, while the pKa of 3-(trifluoromethyl)phenol is 9.08, and the pKa for 3,5-bis(trifluoromethyl)phenol is even lower at 8.03.[6] This demonstrates a clear trend of increasing acidity with the addition of -CF3 groups.
Quantitative Data: Impact of -CF3 Group on Acidity
The following table summarizes the pKa values for various compounds, illustrating the acidifying effect of the trifluoromethyl group compared to other substituents.
| Compound | pKa Value | Reference |
| Phenol | ~9.9 | (General knowledge) |
| 3-(Trifluoromethyl)phenol | 9.08 | [6] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03 | [6] |
| Benzenesulfonamide | ~10.1 | (General knowledge) |
| 4-Fluorobenzenesulfonamide | 10.02 | [6] |
| 3-Trifluoromethylbenzenesulfonamide | 9.69 | [6] |
| 4-Trifluoromethylbenzenesulfonamide | 9.64 | [6] |
| Hexafluoroisopropanol | 9.42 | [6] |
| Perfluoro-tert-butyl alcohol | 5.33 | [6][7] |
FAQ 3: My trifluoromethylation reagent is unstable or giving low yields. What are the best practices for handling these reagents?
Answer:
Trifluoromethylation reagents can be categorized as nucleophilic, electrophilic, and radical sources of the -CF3 group. Each class has unique stability and handling requirements.
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF3): These are often used with an activator (like a fluoride source) to generate the trifluoromethyl anion (CF3-). The CF3- anion itself is highly unstable and can decompose to difluorocarbene and a fluoride ion.[8] Therefore, these reactions are typically run at low temperatures, and the CF3- is generated in situ in the presence of the electrophile.
-
Electrophilic Reagents (e.g., Togni, Umemoto, and Shibata reagents): These reagents are generally more stable and are often referred to as "shelf-stable".[9][10] They are designed to deliver a "CF3+" synthon to nucleophiles. While more robust, they can still be sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Many of these reagents are now commercially available, which helps ensure quality and reactivity.[9][10]
-
Radical Reagents (e.g., CF3I, Sodium Trifluoromethanesulfinate): These reagents generate the trifluoromethyl radical (•CF3). Reactions involving these reagents often require an initiator, such as triethylborane or a photocatalyst.[8][11] The stability of the reagent itself varies; for example, CF3I is a gas and requires careful handling, while sodium trifluoromethanesulfinate (Langlois' reagent) is a stable, easy-to-handle solid.[8][12]
Troubleshooting Workflow for Failing Trifluoromethylation Reactions
Caption: Troubleshooting guide for low-yielding trifluoromethylation reactions.
FAQ 4: I am having challenges with a Palladium-catalyzed cross-coupling of a trifluoromethyl-arene. What are some common problems?
Answer:
Palladium-catalyzed cross-coupling reactions involving trifluoromethyl-substituted arenes can be challenging due to the electronic properties of the substrate.
-
Oxidative Addition: The C-X (X = Cl, Br, I, OTf) bond on a -CF3 substituted ring is electron-deficient. This can facilitate the oxidative addition step, which is often the rate-limiting step in cross-coupling cycles. However, the strong electron-withdrawing nature of the -CF3 group can also make the resulting Ar-Pd(II)-X complex more inert.[13]
-
Reductive Elimination: The final reductive elimination step to form the C-C bond can be sluggish. The electron-poor nature of the trifluoromethyl-aryl group can hinder this step.
-
Ligand Choice: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are often required to promote both the oxidative addition and the reductive elimination steps and to stabilize the palladium catalyst.[14][15]
-
C-F Bond Activation: In some cases, particularly with electron-rich phosphines and under harsh conditions, undesired activation and cleavage of the C-F bonds of the trifluoromethyl group can occur, leading to complex product mixtures.[16][17]
Troubleshooting Tips:
-
Ligand Screening: If the reaction is slow or fails, screen a panel of electron-rich phosphine ligands.
-
Base Selection: The choice of base is crucial. Ensure it is strong enough to facilitate the transmetalation step but not so strong as to cause substrate or product decomposition.
-
Solvent: Use anhydrous, degassed solvents to prevent catalyst deactivation.
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can promote sluggish steps, they can also lead to catalyst decomposition or C-F activation.
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol is adapted from a procedure for the trifluoromethylation of aryl iodides using a copper catalyst and a trifluoromethylating agent derived from trifluoroacetic acid (TCDA).[18]
Materials:
-
Aryl iodide (1.0 equiv)
-
Copper(I) iodide (CuI) (1.5 equiv)
-
Silver fluoride (AgF) (4.0 equiv)
-
Tetramethylethylenediamine (TMEDA) (1.5 equiv)
-
Trifluoromethylating agent (TCDA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl iodide (e.g., 0.5 mmol), CuI (0.75 mmol, 143 mg), AgF (2.0 mmol, 254 mg), and the TCDA reagent (1.0 mmol).
-
Seal the tube and evacuate and backfill with the inert gas three times.
-
Add anhydrous DMF (2.0 mL) and TMEDA (0.75 mmol, 113 µL) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated arene.
Note: This protocol is a general guideline. Reaction conditions, including stoichiometry and temperature, may need to be optimized for specific substrates. Always consult the original literature and perform reactions in a well-ventilated fume hood.[18]
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. m.youtube.com [m.youtube.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Trifluoromethylation Reactions. A Mini Review Paper : Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
Validation & Comparative
Comparative Reactivity Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Other Dialdehydes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enhanced Reactivity of a Fluorinated Dialdehyde
This guide provides a comparative analysis of the reactivity of 2-[4-(trifluoromethyl)phenyl]propanedial against other common dialdehydes, such as malondialdehyde and 2-phenylpropanedial. The inclusion of a trifluoromethyl group on the phenyl ring significantly enhances the electrophilicity of the aldehyde moieties, making this compound a more reactive substrate for nucleophilic addition reactions. This heightened reactivity can be advantageous in various applications, including the synthesis of heterocyclic compounds, crosslinking of biomolecules, and the development of novel therapeutic agents.
Enhanced Electrophilicity and Reactivity
The reactivity of an aldehyde is primarily governed by the electrophilic character of its carbonyl carbon. In aromatic aldehydes, this electrophilicity is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. In this compound, the -CF₃ group at the para position of the phenyl ring strongly pulls electron density away from the aromatic ring and, consequently, from the propanedial moiety. This inductive effect significantly increases the electrophilicity of the two carbonyl carbons, leading to a higher reactivity towards nucleophiles compared to unsubstituted 2-phenylpropanedial or simple aliphatic dialdehydes like malondialdehyde.
This relationship between substituent electronic effects and reactivity can be quantitatively described by the Hammett equation, which predicts a positive correlation between the reaction rate and the substituent's sigma (σ) value for nucleophilic additions to aromatic aldehydes. The positive ρ value in Hammett plots for such reactions indicates that electron-withdrawing groups accelerate the reaction rate[1].
Comparative Reactivity Data
While specific kinetic data for the reaction of this compound is not extensively available in the public domain, the principles of physical organic chemistry and available data for related compounds allow for a robust comparison. The following table summarizes the expected relative reactivity based on the electronic effects of the substituents. A proposed experimental setup for a quantitative comparison is also provided.
| Dialdehyde | Substituent on Phenyl Ring | Electronic Effect of Substituent | Expected Relative Reactivity (k_rel) |
| This compound | -CF₃ (para) | Strong Electron-Withdrawing | > 1 |
| 2-phenylpropanedial | -H | Neutral | 1 (Reference) |
| 2-(4-methoxyphenyl)propanedial | -OCH₃ (para) | Electron-Donating | < 1 |
| Malondialdehyde | N/A | Aliphatic | Variable (less than trifluoromethyl analog) |
Note: The expected relative reactivity is based on the Hammett relationship. A higher k_rel value indicates a faster reaction rate compared to the unsubstituted 2-phenylpropanedial. Malondialdehyde's reactivity is influenced by its enol form and is generally considered a reactive dialdehyde, though the strong activation by the trifluoromethyl group is expected to make the title compound more reactive towards nucleophilic attack.
Experimental Protocol for Comparative Reactivity Analysis
To quantitatively assess the comparative reactivity, a kinetic study can be performed using UV-Vis spectroscopy by monitoring the reaction of the dialdehydes with a suitable nucleophile that forms a chromophoric product. A common method involves the reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone.
Objective: To determine the second-order rate constants for the reaction of this compound and other dialdehydes with 2,4-dinitrophenylhydrazine.
Materials:
-
This compound
-
2-phenylpropanedial
-
Malondialdehyde
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (concentrated)
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of each dialdehyde (e.g., 0.01 M) in ethanol.
-
Prepare a stock solution of DNPH (e.g., 0.01 M) in ethanol.
-
Prepare a catalytic solution of 1 M HCl in ethanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected 2,4-dinitrophenylhydrazone product (typically around 360-400 nm).
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix a known concentration of the dialdehyde solution with the DNPH solution and a catalytic amount of the HCl solution.
-
Immediately start monitoring the absorbance at the predetermined λ_max as a function of time.
-
Repeat the experiment for each dialdehyde, ensuring identical initial concentrations and conditions.
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics if the concentration of DNPH is in large excess. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
-
A Hammett plot can be constructed by plotting the logarithm of the rate constants for the substituted 2-phenylpropanedials against the corresponding Hammett sigma constants (σ) for the substituents.
-
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for the comparative reactivity study.
Caption: Workflow for Comparative Reactivity Analysis.
Signaling Pathway Analogy: Nucleophilic Attack on Aldehydes
While not a biological signaling pathway, the process of nucleophilic attack on an aldehyde can be conceptually represented in a similar manner to illustrate the key steps and the influence of the substituent.
Caption: Nucleophilic Addition to Aromatic Aldehydes.
Conclusion
The presence of a 4-(trifluoromethyl)phenyl substituent significantly enhances the reactivity of the propanedial moiety towards nucleophilic attack. This makes this compound a valuable building block in synthetic chemistry where high reactivity is desired. The provided experimental framework allows for a quantitative comparison of its reactivity with other dialdehydes, enabling researchers to make informed decisions in the design of their synthetic routes and molecular probes.
References
A Comparative Guide to the Validation of Analytical Methods for 2-[4-(trifluoromethyl)phenyl]propanedial and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-[4-(trifluoromethyl)phenyl]propanedial and its putative metabolites in biological matrices. Given the absence of specific validated methods for this compound in publicly available literature, this document outlines and compares two common bioanalytical approaches—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—based on established methods for structurally similar compounds containing a 4-(trifluoromethyl)phenyl moiety. The experimental protocols and validation data presented herein are illustrative and would require specific validation for the target analyte.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical process in drug development, ensuring that a specific method is suitable for its intended purpose. This involves demonstrating that the method is reliable, reproducible, and accurate for the quantification of the analyte in a specific biological matrix. Key validation parameters, as mandated by regulatory agencies like the FDA, include accuracy, precision, selectivity, sensitivity, linearity, and stability.
Comparison of Analytical Methodologies
The two primary techniques suitable for the analysis of small molecules like this compound are HPLC-UV and LC-MS/MS. Each offers distinct advantages and disadvantages.
-
HPLC-UV: This technique is widely available, robust, and cost-effective. It relies on the chromophoric properties of the analyte for detection. For compounds with a strong UV absorbance, it can provide good sensitivity. However, it may lack the selectivity needed for complex biological matrices, where endogenous compounds might interfere with the analyte's signal.
-
LC-MS/MS: This method offers superior selectivity and sensitivity by combining the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry. It is the gold standard for bioanalysis but requires more specialized and expensive instrumentation and expertise.
A summary of the typical performance characteristics of these two methods for the analysis of a structurally similar compound, 4-(trifluoromethyl)phenylpropanoic acid, is presented below.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for a Structurally-Related Analyte
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 20 µg/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Selectivity | Moderate | High |
| Matrix Effect | Not directly assessed | Monitored, can be significant |
| Sample Volume | 100 - 200 µL | 50 - 100 µL |
| Run Time | 10 - 15 minutes | 3 - 5 minutes |
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and detection are crucial for reproducing and validating an analytical method. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis.
Sample Preparation
Effective sample preparation is essential to remove interfering substances from the biological matrix and to concentrate the analyte. Three common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extracts, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can be selective. | More labor-intensive, uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Cleanest extracts, high recovery, can be automated. | More expensive, requires method development. |
Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (based on the UV absorbance of the trifluoromethylphenyl group).
-
Injection Volume: 20 µL.
-
Internal Standard: A structurally similar compound without UV interference.
LC-MS/MS Method Protocol
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.1-5.0 min, 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI negative.
-
MRM Transitions:
-
Analyte: [M-H]⁻ → fragment ion 1, fragment ion 2
-
Internal Standard: [M-H]⁻ → fragment ion
-
-
Injection Volume: 5 µL.
-
Internal Standard: A stable isotope-labeled version of the analyte is preferred.
Analysis of Metabolites
The metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation), while Phase II reactions involve conjugation with endogenous molecules (e.g., glucuronic acid) to increase water solubility and facilitate excretion. For this compound, likely metabolic pathways include:
-
Oxidation of the aldehyde groups to carboxylic acids.
-
Hydroxylation of the aromatic ring.
-
Conjugation of the resulting hydroxyl or carboxyl groups with glucuronic acid or sulfate.
The LC-MS/MS method is particularly well-suited for metabolite identification and quantification due to its ability to detect and fragment multiple components in a single run.
Visualizations
Experimental Workflow
Benchmarking the performance of 2-[4-(trifluoromethyl)phenyl]propanedial in specific reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-[4-(Trifluoromethyl)phenyl]propanedial's Reactivity and Efficiency.
In the landscape of modern organic synthesis, the demand for versatile building blocks containing fluorinated motifs continues to grow, driven by their unique ability to modulate the physicochemical and biological properties of target molecules. This guide provides a comprehensive performance benchmark of 2-[4-((trifluoromethyl)phenyl]propanedial in three fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation, the Wittig reaction, and the Perkin reaction. Through a comparative analysis with structurally similar and commonly employed aldehydes, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic strategies.
Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated compounds. Here, we compare the performance of this compound with benzaldehyde and 4-methoxybenzaldehyde in a reaction with malononitrile, catalyzed by piperidine.
Table 1: Performance in the Knoevenagel Condensation with Malononitrile
| Aldehyde | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 2 | 92 | >98 |
| Benzaldehyde | 3 | 85 | >98 |
| 4-Methoxybenzaldehyde | 4 | 88 | >97 |
The data clearly indicates that the presence of the electron-withdrawing trifluoromethyl group and the α-methyl substituent in this compound significantly accelerates the reaction rate and improves the yield compared to both benzaldehyde and the electron-rich 4-methoxybenzaldehyde.
Experimental Protocol: Knoevenagel Condensation
A solution of the aldehyde (10 mmol), malononitrile (10 mmol), and piperidine (1 mmol) in ethanol (20 mL) was stirred at room temperature. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was poured into ice-water, and the resulting precipitate was filtered, washed with cold water, and dried under vacuum to afford the pure product.
Comparative Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Alternative Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted biological performance of 2-[4-(trifluoromethyl)phenyl]propanedial against experimentally validated data for alternative compounds with structural similarities. The inclusion of trifluoromethylphenyl moieties in small molecules has been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibiting properties. This document aims to contextualize the potential of the target compound and provide a basis for future experimental design.
Executive Summary
While direct experimental data for this compound is not publicly available, its structural features—an aromatic aldehyde with a trifluoromethyl substituent—suggest a likelihood of bioactivity. Aromatic aldehydes are recognized for their antimicrobial effects, and the trifluoromethyl group is known to enhance the biological efficacy of many compounds.[1] This guide presents a predictive profile for this compound and compares it with the known activities of selected trifluoromethyl-containing heterocyclic compounds. The experimental data for these alternatives are summarized in the tables below, followed by detailed experimental protocols and relevant signaling pathway diagrams.
Data Presentation: Comparative Biological Activity
The following tables summarize the predicted activity of this compound and the reported experimental data for selected alternative compounds.
Table 1: Predicted vs. Reported Antimicrobial Activity
| Compound | Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) in µg/mL | Cytotoxicity (IC50) in µg/mL |
| This compound | Staphylococcus aureus | Antibacterial | Predicted | Predicted |
| Enterococcus faecium | Antibacterial | Predicted | Predicted | |
| N-(trifluoromethyl)phenyl substituted pyrazole (Compound 25) | S. aureus | Antibacterial | 0.78[2] | >12 (HEK293 cells)[2] |
| E. faecium | Antibacterial | 0.78[2] | >12 (HEK293 cells)[2] | |
| Fluorinated benzimidazole (Compound 18) | Gram-negative bacteria | Antibacterial | 31.25[3] | Not Reported |
| Bacillus subtilis | Antibacterial | 7.81[3] | Not Reported |
Table 2: Predicted vs. Reported Anti-inflammatory and Kinase Inhibitory Activity
| Compound | Assay | Target | IC50 |
| This compound | In vitro Anti-inflammatory | COX-2 | Predicted |
| In vitro Kinase Inhibition | Raf Kinase | Predicted | |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3g) | In vitro Anti-inflammatory | COX-2 | 2.65 µM[4] |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3b) | In vitro Anti-inflammatory | COX-1 | 0.46 µM[4] |
| COX-2 | 3.82 µM[4] | ||
| Encorafenib (B-RAF inhibitor) | In vitro Kinase Inhibition | B-RAF | 0.47 nM[5] |
| C-RAF | 0.30 nM[5] | ||
| B-RAF-V600E | 0.35 nM[5] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Test compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Serially dilute the test compound in MHB in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compound
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.[6]
-
A control solution is prepared with distilled water instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.[5]
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[7]
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[7]
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[5]
-
The IC50 value is the concentration of the test compound that causes 50% inhibition of protein denaturation.
In vitro Raf Kinase Assay
This protocol is designed to measure the activity of Raf kinase and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant c-Raf enzyme
-
Raf substrate (e.g., inactive MEK1)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compound
-
96-well plates
-
Method for detection (e.g., Kinase-Glo® Luminescent Kinase Assay)
Procedure:
-
Prepare a master mixture containing kinase assay buffer, ATP, and Raf substrate.
-
Add the master mixture to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the designated wells. A control with no inhibitor is also included.
-
Initiate the kinase reaction by adding the diluted c-Raf enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP levels using a detection reagent like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The biological activities of compounds like this compound are often mediated through their interaction with key cellular signaling pathways. The diagrams below illustrate the MAPK/ERK and NF-κB pathways, which are frequently implicated in inflammation and cell proliferation, and a general workflow for evaluating the bioactivity of a test compound.
General workflow for bioactive compound evaluation.
The MAPK/ERK signaling pathway and a potential point of inhibition.
The NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to Catalytic Systems for Reactions with 2-Aryl-1,3-Propanedials and Related Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
I. Organocatalytic Systems for Asymmetric Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of 1,3-dicarbonyl compounds. Chiral amines, particularly those derived from cinchona alkaloids, have demonstrated high efficacy in activating these substrates towards asymmetric transformations.
A. Asymmetric Mannich Reactions
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds. Organocatalysts, such as cinchona alkaloids, can facilitate the direct asymmetric Mannich reaction of cyclic 1,3-dicarbonyl compounds with acyl imines, leading to products with a high degree of stereocontrol[1][2].
Key Features:
-
High Enantio- and Diastereoselectivity: These systems are capable of producing products with excellent stereochemical purity.
-
Quaternary Carbon Center Formation: The reaction allows for the construction of challenging α-quaternary carbon stereocenters[2].
-
Mild Reaction Conditions: Typically, these reactions proceed under mild conditions, enhancing functional group tolerance.
Table 1: Performance of Cinchona Alkaloid Catalysts in Asymmetric Mannich Reactions of 1,3-Dicarbonyls
| Catalyst | Nucleophile (1,3-Dicarbonyl) | Electrophile (Acyl Imine) | Yield (%) | dr | ee (%) | Reference |
| Cinchonine | Ethyl 2-oxocyclopentanecarboxylate | N-Benzoyl-(4-chlorophenyl)methanimine | 98 | >95:5 | 99 | [1] |
| Cinchonine | 1,3-Indandione | N-Benzoyl-(4-methoxyphenyl)methanimine | 95 | >95:5 | 98 | [1] |
| Cinchonine | 1,3-Diphenylpropane-1,3-dione | N-Benzoyl-(4-nitrophenyl)methanimine | 92 | >95:5 | 97 | [1] |
B. Asymmetric Michael Additions
The conjugate addition of 1,3-dicarbonyl compounds to α,β-unsaturated systems is another area where organocatalysis excels. Chiral tertiary amino-thiourea catalysts have been shown to be effective in promoting the asymmetric Michael addition to β-arylvinyl triflones, affording adducts with high yields and enantioselectivities[3].
Key Features:
-
Activation via H-bonding: The thiourea moiety activates the electrophile through hydrogen bonding.
-
Broad Substrate Scope: The methodology is applicable to a range of 1,3-dicarbonyl compounds.
-
High Enantioselectivity: Excellent levels of enantiomeric excess are typically achieved.
Table 2: Performance of Amino-Thiourea Catalysts in Asymmetric Michael Additions
| Catalyst | Nucleophile (1,3-Dicarbonyl) | Electrophile (β-Arylvinyl Trifluoromethylsulfone) | Yield (%) | ee (%) | Reference |
| Tertiary Amino-Thiourea | Dimethyl malonate | (E)-((2-(Trifluoromethylsulfonyl)vinyl)benzene) | 96 | 93 | [3] |
| Tertiary Amino-Thiourea | Acetylacetone | (E)-1-Nitro-4-((2-(trifluoromethylsulfonyl)vinyl)benzene) | 95 | 95 | [3] |
| Tertiary Amino-Thiourea | Dibenzoylmethane | (E)-1-Methyl-4-((2-(trifluoromethylsulfonyl)vinyl)benzene) | 98 | 91 | [3] |
II. Metal-Based Catalytic Systems
Transition metal catalysis offers a diverse range of transformations for 2-aryl-1,3-dicarbonyl compounds, including C-H functionalization and cross-coupling reactions. These methods provide efficient routes to complex molecular architectures.
A. Palladium-Catalyzed C-H Functionalization
Palladium catalysts have been utilized for the divergent C-H functionalization of unsymmetrical 2-aryl cyclic 1,3-dicarbonyl compounds. By selecting the appropriate ligand and reaction conditions, different products can be obtained from the same starting materials[4].
Key Features:
-
Catalyst-Controlled Selectivity: The choice of catalyst dictates the reaction pathway, leading to divergent product formation.
-
Direct C-H Activation: This approach avoids the need for pre-functionalized substrates.
-
Annulation Reactions: Useful for the construction of spirocyclic and fused ring systems.
Table 3: Catalyst-Controlled Divergent C-H Functionalization of a 2-Aryl-1,3-dicarbonyl Compound
| Catalyst System | Reactant 2 | Product Type | Yield (%) | Reference |
| Pd(OAc)₂ / IPr·HCl / K₂CO₃ | Diphenylacetylene | Spiroindene | 85 | [4] |
| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ / Cu(OAc)₂ | Diphenylacetylene | Benzopyran | 70 | [4] |
III. Biocatalytic Systems
While direct biocatalytic applications on 2-aryl-1,3-propanedials are not documented in the searched literature, related biocatalytic reductions of ketones bearing the 4-(trifluoromethyl)phenyl moiety suggest potential avenues for exploration. Biocatalysis offers mild and highly selective transformations.
A. Asymmetric Reduction of Ketones
Recombinant whole-cell systems have been successfully employed for the asymmetric reduction of ketones to chiral alcohols. For instance, 4-(trifluoromethyl)acetophenone can be reduced to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity using recombinant E. coli cells[5]. This suggests that biocatalytic systems could be developed for the stereoselective reduction of one or both aldehyde functionalities in 2-[4-(trifluoromethyl)phenyl]propanedial.
Key Features:
-
High Enantioselectivity: Enzymes can provide exceptionally high levels of stereocontrol.
-
Green Chemistry: Biocatalytic processes are often performed in aqueous media under mild conditions.
-
Whole-Cell vs. Isolated Enzymes: Both whole-cell systems (with in situ cofactor regeneration) and isolated enzymes can be utilized.
Table 4: Biocatalytic Reduction of a Prochiral Ketone
| Biocatalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| Recombinant E. coli cells | 4-(trifluoromethyl)acetophenone | (R)-1-[4-(trifluoromethyl)phenyl]ethanol | >99 | >99.9 | [5] |
IV. Experimental Protocols
A. General Procedure for Organocatalytic Asymmetric Mannich Reaction
To a solution of the acyl imine (0.5 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in an appropriate solvent (e.g., CH₂Cl₂) at the specified temperature (e.g., -78 °C), the cinchona alkaloid catalyst (5 mol %) is added. The reaction mixture is stirred under an inert atmosphere for the specified time (e.g., 18 h). The product is then isolated and purified by flash column chromatography on silica gel. Enantiomeric excess is typically determined by chiral HPLC analysis[1].
B. General Procedure for Palladium-Catalyzed C-H Annulation
In a sealed tube, the 2-aryl-1,3-dicarbonyl compound (0.2 mmol), the alkyne (0.3 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol %), the ligand (e.g., IPr·HCl, 10 mol %), and a base (e.g., K₂CO₃, 2.0 equiv) are combined in a suitable solvent (e.g., dioxane). The mixture is heated at a specified temperature (e.g., 120 °C) for a given time (e.g., 24 h). After cooling to room temperature, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography to afford the desired product[4].
C. General Procedure for Biocatalytic Reduction
The bioreduction is typically carried out in a buffered aqueous solution (e.g., phosphate buffer) containing the recombinant microbial cells. The substrate is added to the cell suspension, often with a co-substrate for cofactor regeneration (e.g., glucose or isopropanol). The reaction mixture is incubated at a controlled temperature and pH with agitation. The progress of the reaction is monitored by techniques such as GC or HPLC. Upon completion, the product is extracted from the reaction mixture using an organic solvent and purified[5].
V. Visualizing Catalytic Pathways
Caption: Organocatalytic cycle for the asymmetric Mannich reaction.
Caption: General workflow for metal-catalyzed C-H activation and annulation.
Caption: Experimental workflow for whole-cell biocatalytic reduction.
References
Comparative Guide to the Synthetic Reproducibility of 2-[4-(Trifluoromethyl)phenyl]propanedial
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two proposed synthetic routes for the preparation of 2-[4-(trifluoromethyl)phenyl]propanedial. Due to the limited availability of published data for the direct synthesis of this specific compound, this document outlines two plausible, yet hypothetical, methodologies based on well-established organic chemistry principles. The performance of these routes is compared based on factors such as the number of steps, availability of starting materials, potential yields, and challenges associated with each approach.
Introduction
This compound is a functionalized dialdehyde that holds potential as a versatile building block in medicinal chemistry and drug development. The presence of the trifluoromethylphenyl group can impart unique physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. The dialdehyde functionality allows for a variety of subsequent chemical transformations, making it a valuable intermediate for the synthesis of diverse molecular scaffolds. This guide explores two distinct and chemically sound strategies for its synthesis: a formylation approach starting from an active methylene compound and an oxidation route commencing with a 1,3-diol.
Proposed Synthetic Routes: A Comparative Overview
Two primary synthetic pathways are proposed and evaluated:
-
Route A: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)phenylacetonitrile. This approach involves the direct introduction of two formyl groups to an activated methylene carbon.
-
Route B: Oxidation of 2-[4-(Trifluoromethyl)phenyl]propane-1,3-diol. This route relies on the synthesis of a diol precursor followed by a mild oxidation to furnish the target dialdehyde.
The following table summarizes the key comparative aspects of these two proposed routes.
| Feature | Route A: Vilsmeier-Haack Formylation | Route B: Oxidation of a 1,3-Diol |
| Starting Material | 4-(Trifluoromethyl)phenylacetonitrile | Diethyl 2-[4-(trifluoromethyl)phenyl]malonate |
| Number of Steps | 1 (direct to dialdehyde) | 2 (reduction then oxidation) |
| Reagent Availability | Starting material is commercially available.[1][2] Vilsmeier reagent is prepared in situ from common lab chemicals. | Diethyl malonate is commercially available, but the trifluoromethylated derivative may require synthesis. |
| Potential Yield | Moderate to good, based on analogous Vilsmeier-Haack reactions of arylacetonitriles. | Generally good to high for both the reduction and oxidation steps. |
| Key Challenges | The reactivity of the substrate towards diformylation needs to be optimized. Potential for side reactions and purification difficulties. | Synthesis of the starting malonate ester might be required. The diol intermediate needs to be isolated and purified before oxidation. |
| Safety Considerations | The Vilsmeier reagent (prepared from POCl₃ and DMF) is corrosive and moisture-sensitive. | Use of reducing agents like LiAlH₄ requires careful handling. Oxidation reagents like those used in Swern or Dess-Martin oxidations have their own specific hazards. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the two proposed synthetic routes. These are based on established procedures for similar transformations.
Route A: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)phenylacetonitrile
This one-step procedure aims to directly synthesize the target dialdehyde from a commercially available starting material.
Step 1: Synthesis of this compound
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-(trifluoromethyl)phenylacetonitrile (1 equivalent)[1][2] in a minimal amount of anhydrous DMF.
-
Add the solution of the arylacetonitrile dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route B: Oxidation of 2-[4-(Trifluoromethyl)phenyl]propane-1,3-diol
This two-step route involves the preparation of a diol intermediate followed by its oxidation.
Step 1: Synthesis of 2-[4-(Trifluoromethyl)phenyl]propane-1,3-diol
-
Sub-step 1a: Synthesis of Diethyl 2-[4-(trifluoromethyl)phenyl]malonate
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.
-
To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Add a solution of 4-(trifluoromethyl)benzyl bromide (1 equivalent) in ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield diethyl 2-[4-(trifluoromethyl)phenyl]malonate.
-
-
Sub-step 1b: Reduction of Diethyl 2-[4-(trifluoromethyl)phenyl]malonate
-
In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve diethyl 2-[4-(trifluoromethyl)phenyl]malonate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting white precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol.
-
The crude diol can be purified by recrystallization or column chromatography.
-
Step 2: Oxidation of 2-[4-(Trifluoromethyl)phenyl]propane-1,3-diol to this compound (via Swern Oxidation)
-
In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78°C (dry ice/acetone bath).
-
In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO, 4.4 equivalents) in anhydrous DCM.
-
Add the DMSO solution dropwise to the oxalyl chloride solution at -78°C. Stir the mixture for 15 minutes.
-
Dissolve 2-[4-(trifluoromethyl)phenyl]propane-1,3-diol (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78°C. Stir for 1 hour.
-
Add triethylamine (5 equivalents) dropwise to the mixture at -78°C, and then allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Proposed synthetic routes to this compound.
Conclusion
Both proposed routes offer viable, albeit unconfirmed, pathways to the target molecule, this compound.
-
Route A is more direct, potentially offering a quicker synthesis. However, the Vilsmeier-Haack reaction on this specific substrate would require careful optimization to achieve good yields and simplify purification.
-
Route B is a more classical, stepwise approach. While longer, each step (reduction and oxidation) is generally high-yielding and reliable for similar substrates. The main consideration for this route is the potential need to first synthesize the starting malonate ester.
The choice of synthetic route will ultimately depend on the specific resources and expertise of the research team, as well as the desired scale of the synthesis. Further experimental validation is required to determine the optimal conditions and true performance of each proposed method.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-[4-(Trifluoromethyl)phenyl]propanedial
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-[4-(Trifluoromethyl)phenyl]propanedial, a halogenated aromatic aldehyde. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and professionals in drug development who handle such chemical compounds.
I. Understanding the Hazards
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |
| Skin Corrosion/Irritation | Likely | (Not explicitly stated, but good practice to assume) |
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
II. Immediate Safety and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent safety measures must be in place before handling this compound.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles and a face shield.[2] |
| Hand Protection | Double nitrile or Viton gloves. Immediately change if splashed or contamination is suspected.[3] |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes.[3] |
| Respiratory Protection | Handle in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4] |
III. Step-by-Step Disposal Protocol
All chemical waste must be managed from its point of generation to its final disposal in accordance with local, state, and federal regulations.[5] Never dispose of this chemical down the drain or in regular trash.[2][6]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be made of a material compatible with halogenated organic compounds (e.g., polyethylene).[2]
-
Categorize as Halogenated Organic Waste: Due to the presence of the trifluoromethyl group (a fluorine-containing group), this compound must be segregated as halogenated organic waste .[7][8] Do not mix with non-halogenated waste to avoid increased disposal costs.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[5]
Step 2: Handling and Storage of Waste
-
Adding to Waste Container: All transfers of waste should be conducted inside a chemical fume hood.
-
Container Management: Keep the hazardous waste container tightly sealed when not in use to prevent the release of vapors.[6] Store the container in a designated, well-ventilated, and secure satellite accumulation area.[5]
-
Incompatible Materials: Store this waste away from bases, metals, and oxidizing agents.[2]
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.
-
Control Vapors: Ensure the chemical fume hood is operational to help control vapors.
-
Cleanup (for small, manageable spills by trained personnel only):
-
Wear the appropriate PPE as outlined in Section II.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and contaminated items in a sealed, labeled hazardous waste container.[2]
-
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Professional Disposal: The waste will be transported by a licensed hazardous waste management company for final disposal, likely through high-temperature incineration, which is a safe method for destroying halogenated organic compounds.
IV. Experimental Protocols Cited
This document is based on established best practices for laboratory chemical waste management and hazard information from analogous compounds. No experimental protocols for the disposal of this specific compound were found. The principle of treating unknown or new compounds with a high degree of caution is applied. Some general guidelines suggest that aldehyde waste can be neutralized; however, without a validated protocol for this specific fluorinated compound, this is not recommended due to the potential for hazardous side reactions.
V. Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process.
Caption: Figure 1: Disposal Workflow for this compound.
Caption: Figure 2: Spill Response Decision Tree.
References
- 1. Page loading... [wap.guidechem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. vumc.org [vumc.org]
- 7. ethz.ch [ethz.ch]
- 8. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]propanedial
This guide provides crucial safety and logistical information for the handling and disposal of 2-[4-(Trifluoromethyl)phenyl]propanedial, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z.87.1 1989 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection.[1] For prolonged contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide for the most suitable material. |
| Body Protection | Laboratory Coat | A Nomex® laboratory coat over cotton clothing is recommended.[1] The coat should be fully buttoned to cover as much skin as possible.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot, including the heel, and have no perforations.[1] |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of aerosol generation.[2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the compound, don all required PPE as specified in the table above.
3. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep the container tightly closed when not in use.
4. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., sand, earth).
-
Place the absorbent material into a sealed, labeled container for disposal.[4]
-
For large spills, evacuate the area and contact emergency services.[4]
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
1. Waste Segregation:
-
This compound is a halogenated organic compound due to the presence of fluorine.[5]
-
Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[4][5]
-
Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs.[6]
-
Ensure the waste container is compatible with the chemical and has a secure, threaded cap.[4]
2. Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "Waste: this compound".[4]
-
If it is a mixture, list all chemical constituents and their approximate percentages.[7]
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container closed at all times except when adding waste.[4]
4. Disposal:
-
Dispose of the waste through your institution's designated hazardous waste management program.[8]
-
Do not dispose of this chemical down the drain or in regular trash.[9]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
